m-PEG8-MS
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477775-57-8 | |
| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-MS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
This compound is a chemical compound featuring a monomethylated polyethylene (B3416737) glycol (PEG) chain with eight repeating ethylene (B1197577) glycol units, terminating in a highly reactive mesylate (methanesulfonyl) group. The methoxy (B1213986) cap prevents unwanted crosslinking reactions, ensuring monofunctional reactivity. The PEG linker itself imparts desirable physicochemical properties to conjugated molecules, including increased hydrophilicity, improved stability, and reduced immunogenicity.[]
The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution by various functional groups, most notably amines and thiols.[2][3] This reactivity is the cornerstone of its utility in bioconjugation.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources.
| Property | Value | References |
| Chemical Formula | C16H34O10S | [2][3] |
| Molecular Weight | 418.5 g/mol | [2][3] |
| Purity | ≥95% to >98% | [2][3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water and most organic solvents | [4][5] |
| Storage Conditions | -20°C, desiccated | [3][4] |
Key Applications in Drug Development
The unique properties of this compound make it a versatile tool in the development of novel therapeutics. Its primary applications lie in its role as a flexible and hydrophilic linker.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component of the linker can enhance the solubility and stability of the ADC.[][6] The linker's length and composition are critical for the ADC's efficacy and pharmacokinetic profile.[6]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker, for which this compound can serve as a building block, is crucial for orienting the two ligands to form a stable ternary complex between the target protein and the E3 ligase.[7][8] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific substrates and reaction conditions.
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes the conjugation of this compound to a molecule containing a primary amine via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Amine-containing substrate (e.g., protein, peptide, or small molecule)
-
Anhydrous aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical equipment (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous aprotic polar solvent in the reaction vessel.
-
Addition of Base: Add 2-3 molar equivalents of the non-nucleophilic base to the reaction mixture. The base acts as a scavenger for the methanesulfonic acid byproduct.
-
Addition of this compound: Dissolve this compound in the same solvent and add it to the reaction mixture. A molar excess of this compound (typically 1.5-5 equivalents) is recommended to drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC or LC-MS). For less reactive amines, the temperature can be moderately increased (e.g., to 40-60°C).
-
Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted this compound.
-
Purification: The desired PEGylated product is purified from the reaction mixture using an appropriate chromatographic technique. SEC is often suitable for purifying PEGylated proteins, while RP-HPLC is commonly used for smaller molecules.
-
Characterization: The purified product should be characterized to confirm successful conjugation and to determine the degree of PEGylation. MS is used to confirm the mass of the conjugate, and NMR can be used to verify the structure.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol outlines the conjugation of this compound to a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing substrate (e.g., protein with cysteine residues, peptide, or small molecule)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5) or a polar aprotic solvent (e.g., DMF)
-
Reducing agent (for proteins with disulfide bonds, e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., SEC or RP-HPLC)
-
Analytical equipment (e.g., MS, SDS-PAGE)
Procedure:
-
Thiol Preparation (if necessary): For proteins with disulfide bonds, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature to reduce the disulfide bonds and expose the free thiols.
-
Reaction Setup: Dissolve the thiol-containing substrate in the chosen buffer or solvent. For reactions in aqueous buffers, ensure the pH is maintained between 7.0 and 7.5 to favor the thiolate anion, which is the more nucleophilic species.
-
Addition of this compound: Dissolve this compound in the reaction buffer/solvent and add it to the substrate solution. A 10-20 fold molar excess of this compound is typically used.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[4] Monitor the reaction progress by an appropriate method.
-
Purification: Purify the PEGylated product from unreacted starting materials and byproducts using a suitable chromatographic method such as SEC for proteins or RP-HPLC for smaller molecules.
-
Characterization: Analyze the purified product to confirm conjugation. SDS-PAGE can show a shift in molecular weight for PEGylated proteins. MS is used to determine the precise mass of the conjugate and the degree of PEGylation.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving PEG linkers derived from precursors like this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for ADC synthesis using a PEG linker.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the reactivity of the mesylate group and the beneficial properties of the PEG chain, allows for the precise and efficient modification of biomolecules and small molecule drugs. The protocols and conceptual workflows provided in this guide offer a solid foundation for the practical application of this compound in the synthesis of next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions for each specific application is highly recommended.
References
- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential nucleophilic substitutions permit orthogonal click functionalization of multicomponent PEG brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
The Role of m-PEG8-MS in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation, the precise modification of proteins, peptides, and other biomolecules is paramount for the development of sophisticated therapeutics and research tools. Among the arsenal (B13267) of chemical linkers, methoxy-polyethylene glycol (m-PEG) derivatives have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This technical guide focuses on a specific and versatile reagent, m-PEG8-MS (methoxy-polyethylene glycol with an eight-unit PEG chain and a terminal mesylate group), detailing its applications, the underlying chemistry, and practical considerations for its use in bioconjugation.
This compound is a popular choice in the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The monomethyl ether cap on one end of the polyethylene (B3416737) glycol chain prevents unwanted crosslinking reactions, ensuring that the linker reacts at a single, specific site. The core of its reactivity lies in the terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by various functional groups present on biomolecules, most notably amines and thiols. This allows for the stable and covalent attachment of the hydrophilic PEG8 spacer to the target molecule.
The eight-unit PEG chain itself is a critical component, striking a balance between providing sufficient hydrophilicity to counteract the often hydrophobic nature of drug payloads or protein-binding ligands, and maintaining a relatively low molecular weight to avoid significant alterations to the biological activity of the parent molecule. This guide will provide an in-depth exploration of the properties of this compound, quantitative data on its impact in bioconjugation, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Advantages of this compound in Bioconjugation
The utility of this compound in bioconjugation stems from a combination of the properties of its constituent parts: the methoxy (B1213986) cap, the PEG8 spacer, and the mesylate reactive group.
-
Single-Point Attachment: The methoxy group ensures that the linker is monofunctional, reacting only at the mesylate-activated terminus. This is crucial for creating well-defined bioconjugates and avoiding the formation of complex, heterogeneous mixtures that can arise from bifunctional linkers.
-
Enhanced Hydrophilicity and Solubility: The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, is highly hydrophilic. The conjugation of this spacer to hydrophobic molecules, such as cytotoxic drugs in ADCs or small molecule inhibitors in PROTACs, significantly improves their solubility in aqueous buffers. This is a critical factor for preventing aggregation and improving the overall developability of the bioconjugate.
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, increasing its hydrodynamic radius. This can lead to reduced renal clearance and a longer plasma half-life, allowing for sustained exposure to the target tissue and potentially a better therapeutic outcome. Studies have shown that ADCs with PEG linkers, particularly those with at least eight PEG units, exhibit improved tolerability and pharmacokinetic profiles.[1][2] For instance, ADCs with PEGs smaller than PEG8 were found to be less tolerated in preclinical models.[1]
-
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible polymer with low immunogenicity. The PEG chain can shield epitopes on the conjugated molecule, reducing its recognition by the immune system.
-
Versatile Reactivity: The mesylate group is a highly reactive leaving group that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles found on biomolecules. This includes the primary amines of lysine (B10760008) residues and the N-terminus of proteins, as well as the sulfhydryl groups of cysteine residues. This versatility allows for the conjugation of this compound to a wide range of biomolecules.
Quantitative Data on the Impact of PEG8 Linkers
The inclusion of a PEG8 linker can have a quantifiable impact on the properties and efficacy of a bioconjugate. The following tables summarize key quantitative data from studies on ADCs and other bioconjugates that utilize PEG8 or similar length PEG linkers.
| Parameter | Molecule | Linker | Observation | Reference |
| Pharmacokinetics | ||||
| Clearance Rate | Non-binding IgG-MMAE Conjugate | PEG8 | Significantly lower clearance compared to conjugates with PEG2 or PEG4 linkers. | [1] |
| Tolerability (Survival) | Non-binding IgG-MMAE Conjugate | PEG8 | 100% survival at 20 mg/kg dose, whereas PEG0 resulted in 100% mortality. | [2] |
| Drug-to-Antibody Ratio (DAR) vs. Clearance | ||||
| Antibody-Cytotoxin Conjugate | PEG8 stretcher | Mitigated the inverse relationship between DAR and clearance; DAR 2, 4, and 8 ADCs had similar PK parameters. | [3] | |
| In Vitro Cytotoxicity | ||||
| Affibody-MMAE Conjugate | 10 kDa PEG | 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate. | [4] | |
| Pharmacodynamics | ||||
| In Vivo Efficacy | Affibody-MMAE Conjugate | 10 kDa PEG | Improved tumor growth inhibition in an animal model compared to the non-PEGylated conjugate, despite lower in vitro cytotoxicity. | [4] |
Note: While some of the cited data refers to PEG linkers of different molecular weights (e.g., 10 kDa), the general trends observed are informative for understanding the impact of hydrophilic PEG linkers like this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound in bioconjugation.
Protocol 1: General Procedure for the Conjugation of this compound to a Protein via Amine Alkylation
This protocol describes a general method for the PEGylation of a protein by targeting primary amine groups (lysine residues and the N-terminus) with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometer)
Methodology:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in a buffer that does not contain primary amines (e.g., Tris). The pH of the buffer should be between 7.4 and 8.5 to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL). The use of anhydrous solvent is important to prevent hydrolysis of the mesylate group.
-
-
Conjugation Reaction:
-
Add a 5- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove the excess, unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis. SEC is often preferred for its ability to separate the PEGylated protein from the smaller, unreacted PEG reagent.
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified product by SDS-PAGE. Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry: Determine the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will confirm the covalent attachment of the this compound and can be used to determine the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
Protocol 2: Synthesis of a PROTAC using a PEG8 Linker
This protocol outlines a generalized workflow for the synthesis of a PROTAC molecule where a PEG8 linker connects a target-binding ligand and an E3 ligase ligand. This example assumes the use of a heterobifunctional PEG8 derivative that can be synthesized from this compound.
Workflow Overview:
The synthesis of a PROTAC typically involves a multi-step process. In this generalized example, we will consider a scenario where this compound is first converted to an amine-terminated PEG8 linker, which is then coupled to a carboxylic acid-containing target-binding ligand. The resulting intermediate is then deprotected and coupled to an E3 ligase ligand.
Generalized Synthetic Steps:
-
Synthesis of an Amine-Terminated PEG8 Linker:
-
This compound can be converted to an azide-terminated PEG8 by reaction with sodium azide (B81097).
-
The azide can then be reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.
-
-
Coupling to the Target-Binding Ligand:
-
The amine-terminated PEG8 linker is then coupled to a target-binding ligand that contains a carboxylic acid functional group using standard peptide coupling reagents (e.g., EDC/NHS or HATU).
-
-
Deprotection (if necessary):
-
If the E3 ligase ligand or the target-binding ligand contains protecting groups, they are removed at this stage using appropriate deprotection conditions.
-
-
Coupling to the E3 Ligase Ligand:
-
The resulting intermediate is then coupled to the E3 ligase ligand to form the final PROTAC molecule. The specific coupling chemistry will depend on the functional groups present on the E3 ligase ligand.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in bioconjugation.
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Mechanism of action of a PROTAC utilizing a PEG8 linker.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation, offering a straightforward method for the covalent attachment of a hydrophilic PEG8 spacer to biomolecules. Its utility is particularly evident in the development of complex therapeutics like ADCs and PROTACs, where the modulation of physicochemical properties is critical for efficacy and safety. The ability of the PEG8 linker to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity makes this compound a linker of choice for researchers and drug developers. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this compound in bioconjugation strategies, ultimately contributing to the advancement of novel therapeutics and a deeper understanding of biological systems.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG8-MS in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS) in nucleophilic substitution reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its application in bioconjugation and drug delivery systems. This document outlines the fundamental principles of its reactivity, factors influencing reaction outcomes, and protocols for its use and analysis.
Core Concepts: The Role of this compound in Bioconjugation
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the field of bioconjugation. Its structure, featuring a methoxy-capped eight-unit PEG chain and a terminal mesylate group, provides a unique combination of hydrophilicity and specific reactivity. The primary function of this compound is to covalently attach the PEG spacer to biomolecules such as proteins, peptides, and small molecule drugs through a nucleophilic substitution reaction. This process, known as PEGylation, can significantly enhance the therapeutic properties of the conjugated molecule by:
-
Increasing Hydrophilicity and Solubility: The ethylene (B1197577) glycol backbone of the PEG chain is highly hydrophilic, which can improve the solubility of hydrophobic molecules in aqueous environments.
-
Prolonging Plasma Half-life: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance rate, leading to a longer circulation time in the body.
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of proteins, thereby reducing their potential to elicit an immune response.
-
Improving Stability: PEGylation can protect biomolecules from enzymatic degradation, enhancing their stability in vivo.
The key to the functionality of this compound lies in the terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the terminal carbon atom of the PEG chain highly susceptible to attack by nucleophiles.
Mechanism of Action: Nucleophilic Substitution
The core mechanism of action of this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (Nu:-) attacks the electrophilic carbon atom bearing the mesylate leaving group, resulting in the formation of a new covalent bond between the nucleophile and the PEG chain, and the displacement of the mesylate anion.
The general reaction can be depicted as follows:
m-PEG8-CH2-OMs + Nu:- → m-PEG8-CH2-Nu + MsO-
Where:
-
m-PEG8-CH2-OMs is the methoxy-PEG8-mesylate molecule.
-
Nu:- represents a nucleophile (e.g., the lone pair of electrons on a nitrogen atom in an amine or a sulfur atom in a thiol).
-
m-PEG8-CH2-Nu is the resulting PEGylated molecule.
-
MsO- is the mesylate leaving group.
The reaction proceeds through a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center, although this is often not a concern for the terminal carbon of a flexible PEG chain.
Reactivity with Common Nucleophiles in Bioconjugation
This compound is highly reactive towards a variety of nucleophiles commonly found in biomolecules:
-
Primary Amines (-NH2): The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides are primary targets for PEGylation with this compound. The reaction forms a stable secondary amine linkage.
-
Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile and reacts readily with this compound to form a stable thioether bond. Thiol-based conjugation is often site-specific due to the lower abundance and higher reactivity of free cysteine residues compared to lysine.
-
Hydroxyls (-OH): While less nucleophilic than amines and thiols, the hydroxyl groups of serine, threonine, and tyrosine residues can also react with this compound, particularly at higher pH values, to form ether linkages.
-
Carboxylates (-COO-): The carboxylate groups of aspartic and glutamic acid residues can act as nucleophiles, although they are generally less reactive than amines and thiols. The reaction results in the formation of an ester linkage, which may be susceptible to hydrolysis.
Quantitative Data on Reaction Parameters
The efficiency and outcome of the nucleophilic substitution reaction with this compound are influenced by several key parameters. While specific kinetic data for this compound is not extensively published, the following tables summarize the expected trends based on the principles of SN2 reactions and data from similar PEGylating agents. These tables are intended to serve as a guide for reaction optimization.
Table 1: Effect of pH on Nucleophile Reactivity and Reaction Yield
| Nucleophile | Optimal pH Range | Rationale | Expected Yield Trend |
| Primary Amine | 7.5 - 9.0 | The amine needs to be in its deprotonated, nucleophilic state. At lower pH, the amine is protonated (-NH3+) and non-nucleophilic. At very high pH, hydrolysis of the mesylate can become a competing reaction. | Increases with pH up to the optimal range, then may decrease due to competing hydrolysis. |
| Thiol | 6.5 - 8.0 | The thiol needs to be deprotonated to the more nucleophilic thiolate anion (-S-). The pKa of cysteine's thiol group is around 8.3, so a pH near this value favors thiolate formation without excessive hydrolysis of the mesylate. | Increases with pH as the concentration of the thiolate anion increases. |
| Hydroxyl | > 9.0 | The hydroxyl group is a weaker nucleophile and requires a higher pH to be deprotonated to the more reactive alkoxide ion (-O-). | Generally lower than for amines and thiols; significantly increases at higher pH. |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition | Effect on Reaction Rate | Effect on Yield | Notes |
| Temperature | Increase | Increases | Generally increases, but can also increase the rate of side reactions (e.g., hydrolysis). | Optimization is crucial. A common starting range is 4°C to room temperature (20-25°C). |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Generally faster | Can be higher due to better solvation of the transition state and prevention of hydrolysis. | Often used for small molecule conjugation. For biomolecules, aqueous buffers are necessary. Co-solvents can be used to improve solubility. |
| Molar Excess of this compound | Increase | Increases | Increases up to a certain point. | A higher excess drives the reaction to completion but can lead to multiple PEGylations on a single molecule and complicates purification. A 5-20 fold molar excess is a common starting point for protein conjugation. |
| Reaction Time | Increase | N/A | Increases until the reaction reaches completion. | Prolonged reaction times can lead to degradation of sensitive biomolecules or hydrolysis of the PEGylating agent. Reaction progress should be monitored. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins/peptides and for monitoring the reaction. These should be optimized for each specific application.
General Protocol for this compound Conjugation to a Protein
This protocol outlines the basic steps for labeling a protein with this compound, primarily targeting amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution. The mesylate group is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved this compound to the protein solution while gently stirring. The final concentration of DMSO should ideally not exceed 10% (v/v) of the total reaction volume to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the conjugate using SEC or dialysis.
-
Protocol for Monitoring Conjugation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to monitor the progress of the conjugation reaction and to characterize the final product.
Materials:
-
Aliquots of the conjugation reaction at different time points
-
LC-MS system with a suitable column (e.g., C4 or C18 for proteins/peptides)
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot immediately by adding the quenching buffer or by acidifying with formic acid.
-
Dilute the sample in the initial mobile phase conditions.
-
-
LC Separation:
-
Inject the sample onto the LC system.
-
Separate the components using a suitable gradient of the mobile phases. The PEGylated protein will typically elute at a slightly different retention time than the unconjugated protein.
-
-
MS Analysis:
-
Analyze the eluent by mass spectrometry.
-
Deconvolute the mass spectra to determine the molecular weights of the species present.
-
Successful conjugation will be indicated by the appearance of new peaks corresponding to the mass of the protein plus one or more this compound units (mass of this compound is approximately 462.55 Da).
-
The relative abundance of the different species (unconjugated, mono-PEGylated, di-PEGylated, etc.) can be used to determine the degree of PEGylation and monitor the reaction progress over time.
-
Conclusion
This compound is a versatile and highly efficient reagent for the PEGylation of biomolecules and small molecule drugs. Its mechanism of action is centered on the principle of nucleophilic substitution, where the excellent leaving group ability of the mesylate moiety facilitates covalent bond formation with a wide range of nucleophiles. By understanding the core principles of this reaction and carefully controlling the reaction parameters such as pH, temperature, and stoichiometry, researchers can effectively utilize this compound to develop novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in drug development and other life science research.
A Technical Guide to the Solubility of m-PEG8-MS in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG8-MS (Methoxy-PEG8-Methanesulfonate), a versatile heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a representative workflow for its use in protein modification.
Introduction to this compound
This compound, also known as Methoxy-PEG8-Methanesulfonate, is a polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a methanesulfonyl (mesyl) group. The eight-unit PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as thiols and amines, facilitating the covalent attachment of the PEG moiety to proteins, peptides, and other molecules of interest.
Solubility of this compound and Related Compounds
The solubility of this compound and its derivatives is a key consideration for their use in bioconjugation protocols, which often involve both aqueous and organic solvent systems. The following table summarizes the available qualitative and quantitative solubility data for this compound and structurally similar compounds. It is important to note that "soluble" generally indicates that a clear solution can be formed, though the exact concentration may not be specified in all sources.
| Compound | Solvent | Solubility | Source |
| This compound (inferred) | Water | Soluble | BroadPharm (for PEG8-Ms) |
| Dimethyl Sulfoxide (DMSO) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |
| Dichloromethane (DCM) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |
| Dimethylformamide (DMF) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |
| m-PEG8-Amine | Water | Soluble | BroadPharm |
| Dichloromethane (DCM) | Soluble | Conju-Probe | |
| Tetrahydrofuran (THF) | Soluble | Conju-Probe | |
| Acetonitrile | Soluble | Conju-Probe | |
| Dimethylformamide (DMF) | Soluble | Conju-Probe | |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | MedchemExpress | |
| m-PEG8-NHS Ester | Dimethyl Sulfoxide (DMSO) | Soluble | BroadPharm |
| Dichloromethane (DCM) | Soluble | BroadPharm | |
| Dimethylformamide (DMF) | Soluble | BroadPharm | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | MedchemExpress[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | MedchemExpress[1] |
Note: The solubility for this compound is inferred from closely related structures as direct quantitative data is limited. Researchers should perform their own solubility tests for specific applications.
Experimental Protocol for Solubility Determination
The following protocol describes a general method for determining the solubility of this compound in a given solvent using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.[2]
Materials:
-
This compound
-
Solvents of interest (e.g., water, ethanol, DMSO, DCM, DMF)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of a Typical Bioconjugation Workflow
The following diagram illustrates a general workflow for the PEGylation of a protein with this compound. This process typically involves the conversion of the mesylate to a more amine-reactive species or reaction with a thiol group on the protein.
Caption: A generalized workflow for protein PEGylation.
This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. For specific applications, it is always recommended to perform in-house solubility testing to ensure optimal results.
References
An In-depth Technical Guide to m-PEG8-MS: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS), a heterobifunctional crosslinker pivotal in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical properties, outlines its primary applications, and provides exemplary experimental protocols and logical workflows.
Core Properties of this compound
This compound is a chemical modification reagent characterized by a monodisperse chain of eight ethylene (B1197577) glycol units. One terminus of this chain is capped with a methoxy (B1213986) group, rendering it inert, while the other is functionalized with a mesylate (methanesulfonyl) group. This mesylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles such as amines and thiols. The polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the conjugated molecule.
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers.
| Property | Value | Reference |
| Molecular Weight | 418.5 g/mol | [1] |
| Chemical Formula | C₁₆H₃₄O₁₀S | [1] |
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a versatile tool in the field of bioconjugation. The inert methoxy-capped end prevents unwanted crosslinking reactions, while the reactive mesylate group allows for specific, covalent attachment to biomolecules.
One of the primary applications of this compound is in PEGylation , the process of attaching PEG chains to proteins, peptides, or small molecules. PEGylation can:
-
Increase serum half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance.[2][3]
-
Reduce immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, minimizing recognition by the immune system.[2][3]
-
Enhance stability: PEGylation can protect biomolecules from proteolytic degradation.[2]
-
Improve solubility: The hydrophilic nature of the PEG linker enhances the solubility of hydrophobic molecules in aqueous media.[2]
Furthermore, this compound and similar PEG derivatives are integral components in the synthesis of PROTACs . These heterobifunctional molecules consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC influences its solubility, cell permeability, and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and efficient protein degradation.[4][5][6]
Experimental Protocols
The following is a detailed, exemplary protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein or a small molecule ligand.
Objective: To covalently attach this compound to a molecule containing a primary amine via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., LC-MS, HPLC)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the amine-containing molecule in the chosen aprotic polar solvent in the reaction vessel. The concentration will depend on the solubility of the molecule.
-
In a separate container, dissolve this compound in the same solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the amine-containing molecule is typically used to drive the reaction to completion.
-
-
Reaction Setup:
-
Place the reaction vessel containing the amine solution on a stirring apparatus.
-
Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture. The base will act as a proton scavenger.
-
-
Initiation of Reaction:
-
Slowly add the this compound solution to the stirring solution of the amine-containing molecule.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS, to track the consumption of the starting materials and the formation of the desired product. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude reaction mixture can be purified using standard techniques such as preparative HPLC or column chromatography to isolate the desired PEGylated product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, LC-MS, and HPLC.
-
Logical and Experimental Workflows
To visually represent the processes involving this compound, the following diagrams have been generated using the DOT language.
References
- 1. m-PEG8-amine, 869718-81-0 | BroadPharm [broadpharm.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Stability and Storage of m-PEG8-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for methoxy-polyethylene glycol (8)-mesylate (m-PEG8-MS). Understanding the chemical stability of this reagent is critical for its effective use in PEGylation, bioconjugation, and the development of antibody-drug conjugates (ADCs). This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a monofunctional PEGylation reagent characterized by a terminal methoxy (B1213986) group and a reactive mesylate (methanesulfonyl) group. The eight-unit polyethylene (B3416737) glycol chain confers hydrophilicity, biocompatibility, and flexibility to conjugated molecules, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and other nucleophiles. Its defined chain length ensures batch-to-batch consistency in bioconjugation applications.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, moisture, and exposure to oxygen and light. The primary degradation pathways are hydrolysis of the mesylate group and oxidative degradation of the polyethylene glycol backbone.
Hydrolytic Stability
Oxidative and Thermal Stability
The polyethylene glycol (PEG) backbone is prone to thermal-oxidative degradation. This process is typically initiated by heat, light, or the presence of transition metal ions and involves the formation of reactive radical species in the presence of oxygen. Degradation of the PEG chain can lead to chain scission, resulting in the formation of various byproducts, including aldehydes (such as formaldehyde (B43269) and acetaldehyde), ketones, and carboxylic acids.[3] Studies have shown that PEG can undergo thermal-oxidative degradation at temperatures as low as 70°C.[4]
Recommended Storage and Handling Conditions
To ensure the long-term stability and performance of this compound, the following storage and handling conditions are recommended based on information from various suppliers.[1][2][4][5][6][7]
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes both hydrolysis of the mesylate group and thermal-oxidative degradation of the PEG chain. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the PEG backbone. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Minimizes hydrolysis of the highly moisture-sensitive mesylate group. |
| Light | Protect from light. | Prevents photo-initiated degradation of the PEG chain. |
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
When preparing solutions, use anhydrous solvents and prepare them fresh for each use.
-
For aqueous reactions, perform the conjugation promptly after dissolution to minimize hydrolysis of the mesylate group.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols outline a general approach for assessing the stability of this compound.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Anhydrous acetonitrile
-
Buffer solutions (pH 4, 7, 9)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 40°C and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature and 40°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an appropriate amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation (Solid State): Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without exposure to humidity. Analyze samples at various time points (e.g., 1, 2, 4, 8 weeks).
-
Thermal Degradation (Solution): Dissolve this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) and in aqueous buffer (pH 7). Incubate at 40°C and 60°C. Collect samples at various time points.
-
Photostability: Expose a solution of this compound and the solid compound to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
Analytical Methods for Stability Monitoring
1. High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method with a C18 column is suitable for separating this compound from its degradation products.[3][8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, can be used.
-
Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as the PEG backbone lacks a strong UV chromophore. A mass spectrometer (MS) can also be used for identification of degradation products.[8][9][10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the mesylate protons and the appearance of new signals corresponding to degradation products.[3][11][12] Quantitative NMR (qNMR) can be employed to determine the purity of the sample.
-
¹³C NMR: Provides information on changes in the carbon skeleton of the PEG chain and the mesylate group.
3. Mass Spectrometry (MS):
-
LC-MS: Can be coupled with the HPLC method to identify the mass of the parent compound and its degradation products, aiding in structural elucidation.[9][10]
-
MALDI-TOF MS: Useful for analyzing the molecular weight distribution of the PEG-containing species.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Logical Framework for Handling and Storage
To ensure the optimal quality of this compound for research and development, a logical approach to its handling and storage is essential. The following diagram outlines a decision-making process for the proper management of the reagent.
Caption: Decision tree for proper storage and handling of this compound.
Conclusion
The stability of this compound is paramount for its successful application in bioconjugation and drug delivery. The primary degradation routes are hydrolysis of the mesylate group and oxidative degradation of the PEG backbone. Strict adherence to recommended storage conditions, including low temperature (-20°C for long-term), inert atmosphere, and protection from moisture and light, is crucial for preserving its integrity. For researchers developing processes involving this reagent, conducting forced degradation studies is highly recommended to establish a comprehensive stability profile and to develop robust, stability-indicating analytical methods. This guide provides the foundational knowledge and experimental framework to ensure the quality and reliability of this compound in scientific applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a UPLC-MS/MS assay for determination of PA-PEG8-PA polymers in rat plasma coupled with [M - H]- to enhance sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 11. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide on the Safe Handling and Use of m-PEG8-MS
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). A complete SDS for m-PEG8-MS was not available at the time of writing. The information herein is a synthesis of data from chemical suppliers and general safety knowledge for related chemical compounds. Always consult with your institution's safety officer and refer to the supplier's documentation before handling this chemical.
Introduction to this compound
This compound (methoxy-polyethylene glycol-methanesulfonate) is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) reagent. It consists of a monomethyl ether-capped eight-unit polyethylene glycol chain functionalized with a terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making this compound a highly efficient reagent for the PEGylation of nucleophiles such as amines, thiols, and alkoxides through nucleophilic substitution reactions.[1] Its hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of conjugated molecules, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [1] |
| Synonyms | m-PEG8-Mesylate, Methoxy-PEG8-Mesylate | [1] |
| CAS Number | 477775-57-8 | |
| Chemical Formula | C16H34O10S | [1] |
| Molecular Weight | 418.5 g/mol | [1] |
| Appearance | Solid powder or oil | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Safety and Handling Precautions
Hazard Identification
The primary hazard associated with this compound is its reactivity. The mesylate group is a potent alkylating agent, and as such, the compound should be handled with care to avoid contact with skin, eyes, and mucous membranes. Alkylating agents are potentially genotoxic.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Reference |
| Temperature | -20°C for long-term storage. | [3] |
| Environment | Keep in a sealed container, away from light and moisture. | |
| Handling Atmosphere | Use under an inert atmosphere (e.g., argon or nitrogen) when possible. |
First Aid Measures
The following are general first-aid recommendations. Seek immediate medical attention in case of significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. |
Experimental Protocols
Due to the absence of specific published safety studies, a generalized experimental protocol for a typical bioconjugation reaction involving this compound is provided below. This protocol should be adapted based on the specific nucleophile and reaction conditions.
General Protocol for PEGylation of a Protein
Objective: To covalently attach this compound to a primary amine on a protein.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Anhydrous aprotic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO) immediately before use.
-
-
PEGylation Reaction:
-
To a solution of the protein in the reaction buffer, add the desired molar excess of the this compound stock solution.
-
The reaction mixture is typically incubated at room temperature or 4°C with gentle stirring for a duration ranging from 1 to 24 hours, depending on the reactivity of the protein.
-
-
Quenching the Reaction:
-
Add a quenching reagent with a primary amine (e.g., Tris or glycine) to react with any unreacted this compound.
-
-
Purification:
-
Purify the PEGylated protein from the reaction mixture using a suitable chromatography technique, such as size-exclusion chromatography, to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations
Chemical Reactivity of this compound
The following diagram illustrates the fundamental reactivity of this compound in a nucleophilic substitution reaction. The mesylate group acts as a good leaving group, allowing for the covalent attachment of the PEG chain to a nucleophile.
Caption: Nucleophilic substitution reaction of this compound.
Laboratory Workflow for Handling this compound
This diagram outlines a safe and logical workflow for handling a reactive PEGylation reagent like this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
The Versatility of m-PEG8-MS: A Technical Guide to its Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS) is a discrete PEG (dPEG®) linker that has emerged as a valuable tool in the field of bioconjugation and drug delivery. Comprising a methoxy-capped eight-unit polyethylene (B3416737) glycol chain functionalized with a terminal mesyl group, this linker offers a unique combination of hydrophilicity, defined length, and reactive potential. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the covalent attachment of the PEG linker to various biomolecules and surfaces. This technical guide provides an in-depth review of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.
Core Applications of this compound
The principal applications of this compound and its derivatives revolve around their ability to improve the physicochemical and pharmacokinetic properties of conjugated molecules. The primary areas of application include:
-
Protein and Peptide PEGylation: Enhancing the solubility, stability, and in vivo circulation half-life of therapeutic proteins and peptides.
-
Antibody-Drug Conjugate (ADC) Linkers: Serving as a hydrophilic spacer in ADCs to modulate drug-to-antibody ratio (DAR), improve pharmacokinetics, and enhance tolerability.[1][2]
-
PROTAC® Development: Acting as a linker component in Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein binding, and prolong circulation time.[3]
Data Presentation: Quantitative Insights into PEG8-Linker Applications
The following tables summarize key quantitative data from studies involving PEG8 and similar short-chain PEG linkers in various bioconjugation applications. It is important to note that specific outcomes can vary depending on the biomolecule, reaction conditions, and the specific functional group used in conjunction with the PEG linker.
Table 1: Pharmacokinetic Parameters of PEGylated Molecules
| Molecule | PEG Linker | Half-life (t½) | Clearance | Key Finding | Reference |
| PSMA Inhibitor | [68Ga]Ga-PP8-WD (contains PEG8) | - | Reduced renal uptake by five-fold compared to a non-PEGylated analog | PEG8 modification significantly reduces renal clearance.[3] | [3] |
| Antibody-Drug Conjugate | ADC with PEG8 linker | Increased | Decreased compared to ADCs with smaller PEGs | ADCs with PEG8 or larger PEGs showed improved tolerability and reduced plasma clearance.[1] | [1] |
| Gold Nanoparticles | mPEG36-HS | 23.6 ± 2.3 h | Lowered | Monodisperse PEG linkers significantly prolong blood circulation half-life compared to polydisperse PEGs.[4] | [4] |
Table 2: Drug-to-Antibody Ratio (DAR) in ADCs with PEG Linkers
| Antibody | Linker-Payload | Average DAR | Method of Determination | Key Finding | Reference |
| Trastuzumab | Emtansine (lysine-linked) | ~3.5 | LC-MS | Heterogeneous mixture of species with DAR ranging from 0 to 7.[5] | [5] |
| Flexmab | SG3710 (cysteine-linked dual-maleimide PBD dimer with PEG8) | 1 | Mass Spectrometry | A dual-maleimide linker with PEG8 allows for a homogenous ADC with a DAR of one.[2] | [2] |
| Generic mAb | - | 3-4 | General Guideline | An ideal DAR is often considered to be in the range of 3-4 for optimal efficacy and safety.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Protein PEGylation via Lysine (B10760008) Residues using m-PEG8-NHS Ester
This compound can be readily converted to its amine-reactive N-hydroxysuccinimide (NHS) ester derivative for conjugation to lysine residues on proteins.
Objective: To covalently attach m-PEG8 to a protein to enhance its solubility and stability.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 20 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.5)
-
m-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Methodology:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris must be removed by dialysis or buffer exchange.
-
Bring the protein solution to the desired reaction temperature (room temperature or 4°C).
-
-
PEG Reagent Preparation:
-
Allow the m-PEG8-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of m-PEG8-NHS ester. A 5- to 20-fold molar excess of the PEG reagent to the protein is a common starting point.[6]
-
Immediately before use, dissolve the calculated amount of m-PEG8-NHS ester in a minimal volume of anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Slowly add the dissolved m-PEG8-NHS ester to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Reaction Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted m-PEG8-NHS ester.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate using a pre-equilibrated SEC column to remove excess PEG reagent and quenching buffer.
-
Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to confirm PEGylation.
-
Protocol 2: Functionalization of Nanoparticles with m-PEG8-Thiol
This compound can be converted to a thiol-terminated linker for attachment to the surface of nanoparticles, such as gold nanoparticles (AuNPs).
Objective: To create a hydrophilic and biocompatible PEG layer on the surface of nanoparticles.
Materials:
-
Nanoparticle suspension (e.g., AuNPs) in a suitable buffer
-
m-PEG8-SH (m-PEG8-thiol)
-
Phosphate buffer (pH 7.4)
-
Centrifugation equipment
Methodology:
-
m-PEG8-Thiol Preparation:
-
Dissolve m-PEG8-SH in deionized water or phosphate buffer to a desired stock concentration.
-
-
Nanoparticle Preparation:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in the phosphate buffer. Repeat this washing step twice.
-
-
Functionalization Reaction:
-
Add the m-PEG8-SH solution to the washed nanoparticle suspension. The molar ratio of PEG linker to nanoparticles will need to be optimized based on the nanoparticle size and desired grafting density.
-
Incubate the mixture overnight at room temperature with gentle shaking.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.
-
Remove the supernatant containing unreacted m-PEG8-SH.
-
Resuspend the nanoparticle pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted linker.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential, and Transmission Electron Microscopy (TEM) to visualize the particles.
-
Mandatory Visualizations
Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional m-PEG8 Linker
Caption: Workflow for ADC synthesis using a heterobifunctional m-PEG8 linker.
Diagram 2: PROTAC Formation using an m-PEG8 Linker
References
- 1. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application of m-PEG8-MS in Drug Delivery Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methoxy-polyethylene glycol (8)-mesylate (m-PEG8-MS) in the development of advanced drug delivery systems. The unique properties of the this compound linker, featuring a discrete eight-unit polyethylene (B3416737) glycol chain and a highly reactive methanesulfonyl (mesyl) leaving group, make it a versatile tool for the PEGylation of proteins, nanoparticles, and other therapeutic moieties.
Introduction to this compound
This compound is a heterobifunctional linker designed for the covalent modification of biomolecules and surfaces. The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and stability of conjugated molecules. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to primary amines and other nucleophiles under mild conditions. This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The discrete length of the PEG8 chain provides a precise spacer arm, which can be critical in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where maintaining the biological activity of the conjugated molecule is paramount.
Key Applications in Drug Delivery
The primary applications of this compound in drug delivery systems revolve around its ability to confer the beneficial properties of PEGylation to a variety of therapeutic platforms.
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG8 chain can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration. Furthermore, the PEG layer can protect conjugated molecules from enzymatic degradation, thereby increasing their stability in biological fluids.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation with this compound can reduce renal clearance, leading to a longer circulation half-life. This allows for sustained drug exposure and potentially reduced dosing frequency.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins and nanoparticles, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.
-
Improved Pharmacokinetics: The "stealth" properties conferred by the PEG layer can reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), leading to improved bioavailability and tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer therapy.
-
Controlled Drug Release: In nanoparticle formulations, the density and length of the PEG chains on the surface can influence the drug release kinetics.
-
Surface Modification of Nanoparticles: this compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their biocompatibility and in vivo performance.
-
Linker for ADCs and PROTACs: The defined length of the PEG8 spacer is advantageous in the construction of complex bioconjugates like ADCs and PROTACs, providing optimal spacing between the targeting moiety and the payload or E3 ligase binder.
Quantitative Data Summary
The following tables provide illustrative data on the expected physicochemical properties of nanoparticles and protein conjugates before and after modification with this compound. The exact values will vary depending on the specific nanoparticle or protein, conjugation efficiency, and other experimental conditions.
Table 1: Physicochemical Characterization of PLGA Nanoparticles Before and After this compound Conjugation
| Parameter | Unmodified PLGA Nanoparticles | m-PEG8-PLGA Nanoparticles |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 150 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |
| Drug Loading Efficiency (%) | 75 ± 5 | 72 ± 6 |
| In Vitro Drug Release at 24h (%) | 60 ± 4 | 45 ± 5 |
Table 2: Properties of a Model Protein (e.g., Lysozyme) Before and After this compound Conjugation
| Parameter | Native Lysozyme | m-PEG8-Lysozyme Conjugate |
| Molecular Weight (kDa) | ~14.3 | ~14.7 (for 1 PEG chain) |
| Hydrodynamic Radius (nm) | 2.1 ± 0.2 | 3.5 ± 0.3 |
| In Vitro Enzymatic Activity (%) | 100 | 90 ± 5 |
| Plasma Half-life (in vivo, hours) | 0.5 ± 0.1 | 2.5 ± 0.3 |
| Immunogenicity (Arbitrary Units) | 1.0 | 0.3 ± 0.1 |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a model protein and for the surface modification of amine-functionalized nanoparticles. Optimization of reaction conditions (e.g., molar ratios, reaction time, temperature) is recommended for each specific application.
Protocol 1: Conjugation of this compound to a Model Protein
Objective: To covalently attach this compound to primary amine groups (e.g., lysine (B10760008) residues) on a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, Lysozyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes (appropriate MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by purifying the conjugate using an SEC column or by dialysis against PBS.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF mass spectrometry, or NMR spectroscopy.
-
Assess the biological activity of the PEGylated protein using a relevant functional assay.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound
Objective: To PEGylate the surface of pre-formed nanoparticles functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-amine, liposomes with amine-headgroup lipids)
-
This compound
-
Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.5)
-
Wash Buffer: Deionized water or PBS
-
Anhydrous DMF or DMSO
-
Centrifugation equipment
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.
-
-
This compound Solution Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the nanoparticle suspension. The amount of this compound to add will depend on the desired PEG surface density and should be optimized. A starting point is a 10-fold molar excess of this compound relative to the estimated surface amine groups.
-
Incubate the reaction mixture at room temperature for 4-6 hours with continuous stirring.
-
-
Purification of PEGylated Nanoparticles:
-
Pellet the nanoparticles by centrifugation at an appropriate speed and duration.
-
Remove the supernatant containing unreacted this compound and byproducts.
-
Resuspend the nanoparticle pellet in the Wash Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
Finally, resuspend the purified PEGylated nanoparticles in the desired storage buffer.
-
-
Characterization:
-
Measure the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful PEGylation should result in an increase in size and a less negative (or more neutral) zeta potential.
-
Quantify the amount of PEG conjugated to the nanoparticle surface using techniques such as NMR, thermogravimetric analysis (TGA), or a colorimetric assay for PEG.
-
Evaluate the stability of the PEGylated nanoparticles in physiological buffers and their drug release profile, if applicable.
-
Visualizations
Caption: Workflow for the conjugation of this compound to a model protein.
Caption: Experimental workflow for nanoparticle surface modification with this compound.
Application Notes and Protocols for Bioconjugation with m-PEG8-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This process can enhance solubility, increase in vivo stability by reducing proteolytic degradation, prolong circulation half-life by decreasing renal clearance, and minimize the immunogenicity of the conjugated molecule.
m-PEG8-MS is a monodisperse methoxy-terminated polyethylene glycol with eight ethylene (B1197577) glycol units, activated with a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group, making this compound a highly efficient reagent for the PEGylation of biomolecules through nucleophilic substitution reactions. This application note provides detailed protocols for the use of this compound in bioconjugation, focusing on the modification of primary amines in proteins.
Principle of Reaction
The bioconjugation reaction with this compound involves the nucleophilic attack of a primary amine, such as the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine of a protein, on the carbon atom bearing the mesylate group. This results in the displacement of the mesylate and the formation of a stable secondary amine linkage between the PEG chain and the protein. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the primary amines, thereby increasing their nucleophilicity.
Materials and Reagents
-
This compound
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Characterization Instruments: UV-Vis spectrophotometer, SDS-PAGE apparatus, mass spectrometer (MALDI-TOF or ESI-MS), HPLC system.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol describes a general method for the covalent attachment of this compound to a protein containing accessible primary amine groups.
1. Preparation of Protein Solution:
- Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
2. Preparation of this compound Solution:
- Immediately prior to use, dissolve the this compound in the Reaction Buffer or a compatible anhydrous solvent like DMSO to a concentration of 10-20 mg/mL.
3. Conjugation Reaction:
- Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction time may need to be optimized.
4. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
- Incubate for 1 hour at room temperature.
5. Purification of the PEGylated Protein:
- Remove excess, unreacted this compound and quenching reagents by purifying the conjugate using size-exclusion chromatography (SEC).[1][2]
- Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the native protein based on differences in surface charge.[1]
6. Characterization of the PEGylated Protein:
- Degree of PEGylation: Determine the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (to identify the number of attached PEG chains), or HPLC.
- Purity: Assess the purity of the final conjugate using SEC-HPLC.
- Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA) or UV-Vis spectrophotometry at 280 nm.
Data Presentation
Quantitative data from PEGylation experiments should be summarized for clear comparison.
| Parameter | Unmodified Protein | PEGylated Protein | Method of Analysis |
| Apparent Molecular Weight (kDa) | X | X + n(0.418) | SDS-PAGE |
| Mass (Da) | Y | Y + n(418.5) | Mass Spectrometry |
| Elution Volume (mL) | Z | < Z | Size-Exclusion Chromatography |
| Purity (%) | >95% | >95% | SEC-HPLC |
| Biological Activity (%) | 100 | To be determined | Relevant bioassay |
Where 'n' is the number of conjugated PEG molecules.
Visualization of Workflows and Pathways
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Purification and Characterization Methodologies
Purification
The choice of purification method depends on the properties of the protein and the extent of PEGylation.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from unreacted PEG and native protein.[1][2] The increased hydrodynamic radius of the PEGylated conjugate results in an earlier elution time compared to the smaller, unmodified protein.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and the unmodified protein using IEX.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed to separate PEGylated proteins, as the attachment of the hydrophilic PEG chain can alter the protein's overall hydrophobicity.
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical purposes to separate positional isomers of PEGylated proteins.[1]
Characterization
Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in apparent molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the PEGylated protein, confirming the covalent attachment of the PEG chains and allowing for the determination of the number of PEG molecules conjugated to each protein.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is a powerful tool for assessing the purity and aggregation state of the final product. RP-HPLC and IEX-HPLC can be used to analyze the heterogeneity of the PEGylated species.
-
UV-Vis Spectrophotometry: Used to determine the protein concentration of the final conjugate.
-
Functional Assays: It is crucial to perform relevant biological assays to confirm that the PEGylated protein retains its desired activity.
By following these detailed protocols and methodologies, researchers can effectively utilize this compound for the targeted PEGylation of biomolecules, leading to the development of novel therapeutics with improved properties.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG8-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines. PEGylation confers a "stealth" characteristic to nanoparticles, reducing protein adsorption and subsequent recognition by the mononuclear phagocyte system (MPS). This leads to prolonged systemic circulation, improved stability, and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG8-methanesulfonate (m-PEG8-MS). This compound is a short-chain, monodispersed PEG linker activated with a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent conjugation to nanoparticles with surface-exposed nucleophiles like amines. The eight ethylene (B1197577) glycol units provide a hydrophilic spacer that imparts the desired physicochemical properties for improved drug delivery applications.
Applications of this compound in Nanoparticle Surface Modification
Modification of nanoparticles with this compound is advantageous for a variety of applications in drug delivery and nanomedicine:
-
Prolonged Systemic Circulation: The hydrophilic PEG8 chains create a hydration layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the MPS and extending the circulation half-life of the nanoparticles.
-
Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their colloidal stability and maintaining their desired size distribution.
-
Enhanced Tumor Targeting: By increasing circulation time, this compound modified nanoparticles have a greater opportunity to accumulate in tumor tissues via the EPR effect.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the immunogenicity of the nanoparticles.
-
Controlled Drug Release: Surface modification can influence the drug release kinetics of the nanoparticle formulation.
Experimental Protocols
Materials
-
Nanoparticles with surface amine groups (-NH2)
-
This compound (methoxy-PEG8-methanesulfonate)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Tertiary amine base (e.g., Triethylamine - TEA, or Diisopropylethylamine - DIPEA)
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4-8.0)
-
Purification system (e.g., dialysis cassettes with appropriate molecular weight cut-off, or tangential flow filtration system)
-
Lyophilizer
Protocol for Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles possessing surface amine functionalities. The reaction proceeds via a nucleophilic substitution where the amine group on the nanoparticle attacks the carbon atom bearing the mesyl group, displacing the methanesulfonate (B1217627) and forming a stable amine linkage.
1. Nanoparticle Preparation: a. Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 1-10 mg/mL. b. Ensure the nanoparticles are well-dispersed by sonication or vortexing.
2. Reagent Preparation: a. Immediately before use, dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DMSO) to prepare a stock solution (e.g., 10-50 mg/mL). b. Prepare a stock solution of the tertiary amine base (e.g., TEA or DIPEA) in the same anhydrous solvent.
3. Conjugation Reaction: a. To the nanoparticle dispersion, add the tertiary amine base to achieve a final concentration that is in molar excess relative to the this compound to be added. This base will act as a proton scavenger. b. Add the desired molar excess of the this compound solution to the nanoparticle dispersion while stirring. A 10- to 50-fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles is a typical starting point. c. Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
4. Purification of PEGylated Nanoparticles: a. Following the reaction, remove unreacted this compound and other small molecules by dialysis against deionized water or PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa). b. Alternatively, tangential flow filtration can be used for larger scale purifications. c. Exchange the dialysis buffer several times over 24-48 hours to ensure complete removal of impurities.
5. Characterization and Storage: a. Characterize the purified PEGylated nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the degree of PEGylation using techniques such as 1H NMR or Thermogravimetric Analysis (TGA). c. For long-term storage, the purified nanoparticle suspension can be lyophilized.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with a short-chain PEG linker, such as this compound. The data is representative and will vary depending on the nanoparticle type, size, and surface chemistry.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Parameter | Bare Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 |
| PEG Grafting Density (chains/nm²) | N/A | 1-5 |
Table 2: Effect of this compound Molar Excess on Nanoparticle Properties
| Molar Excess of this compound | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 10x | 105 ± 6 | +10 ± 2 |
| 25x | 110 ± 7 | +5 ± 2 |
| 50x | 112 ± 8 | +3 ± 1.5 |
Signaling Pathway Visualization
The primary role of this compound modification is to improve the drug delivery vehicle. The therapeutic effect and the impacted signaling pathways are determined by the encapsulated drug. As an example, nanoparticles loaded with Paclitaxel, a common chemotherapeutic agent, can be surface-modified with this compound for improved delivery. Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Conclusion
The use of this compound for the surface modification of nanoparticles offers a straightforward and effective method to improve their drug delivery properties. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to implement this technology. The ability to enhance circulation time, improve stability, and potentially increase tumor accumulation makes this compound a valuable tool in the development of next-generation nanomedicines. Careful characterization of the modified nanoparticles is crucial to ensure the desired physicochemical properties and in vivo performance are achieved.
Application Notes and Protocols for Quantification of m-PEG8-MS Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. By covalently attaching PEG chains, desirable characteristics such as increased hydrodynamic size, improved solubility, extended circulatory half-life, and reduced immunogenicity can be achieved. The m-PEG8-MS reagent is a monodisperse polyethylene glycol with eight ethylene (B1197577) glycol units, functionalized with a maleimide (B117702) group. This maleimide moiety specifically reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins and peptides, forming a stable thioether bond. This specificity allows for controlled, site-specific PEGylation.[1][2]
Accurate quantification of the conjugation efficiency is a critical step in the development of PEGylated therapeutics. It ensures process consistency, defines the structure-activity relationship, and is a key quality attribute for regulatory approval. This document provides detailed application notes and protocols for the primary analytical methods used to quantify the efficiency of this compound conjugation.
Principle of m-PEG8-Maleimide Conjugation
The core of the conjugation process is the Michael addition reaction between the maleimide group of the this compound reagent and the sulfhydryl group of a cysteine residue on the target molecule. This reaction is highly specific and proceeds efficiently under mild pH conditions (typically pH 6.5-7.5) to form a stable covalent thioether linkage.[1][3]
Caption: m-PEG8-Maleimide conjugation reaction with a protein's thiol group.
Experimental Workflow Overview
A typical workflow for quantifying this compound conjugation efficiency involves several key stages, from the initial conjugation reaction to the final data analysis. The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for absolute mass determination versus relative quantification of species.
Caption: General experimental workflow for this compound conjugation and analysis.
Quantification Methods & Protocols
Several analytical techniques are available to determine the extent of PEGylation. The most common and robust methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of a PEG chain to a protein generally increases its hydrophobicity, leading to a longer retention time on a non-polar stationary phase (like C4 or C18) compared to the unconjugated protein. By integrating the peak areas of the unconjugated and PEGylated protein in the chromatogram, the conjugation efficiency can be calculated.[1][4][5]
Protocol:
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., Jupiter 5µm C4 300Å, or equivalent).
-
-
Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (B52724) (ACN).
-
-
Sample Preparation:
-
Following the conjugation reaction, quench any remaining reactive maleimide groups by adding a small molar excess of a thiol-containing compound (e.g., L-cysteine).
-
Dilute the reaction mixture with Mobile Phase A to a suitable concentration for injection (e.g., 1 mg/mL). It is crucial to also inject a control sample of the unconjugated protein.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45-60°C (elevated temperatures can improve peak shape).[5]
-
Detection Wavelength: 280 nm (for protein) or 220 nm (for peptide bonds, offering higher sensitivity).[5]
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 65 26 90 30 90 31 20 | 35 | 20 |
-
-
Data Analysis & Calculation:
-
Identify the peaks corresponding to the unconjugated protein (earlier elution) and the this compound conjugated protein (later elution) by comparing the reaction sample chromatogram to the control.
-
Integrate the peak areas for both species.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [Area(PEGylated Protein) / (Area(Unconjugated Protein) + Area(PEGylated Protein))] x 100
-
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (mAU*s) | Relative Abundance (%) |
| Unconjugated Protein | 12.5 | 150,000 | 15.0 |
| This compound Conjugated Protein | 14.8 | 850,000 | 85.0 |
| Total | 1,000,000 | 100.0 | |
| Conjugation Efficiency | 85.0% |
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution. PEGylation increases the hydrodynamic volume of a protein, causing it to elute earlier from the SEC column than its smaller, unconjugated counterpart. This method is particularly useful for monitoring the formation of high-molecular-weight aggregates as well as quantifying the conversion to the PEGylated form.[4][6][7]
Protocol:
-
Instrumentation & Column:
-
Mobile Phase:
-
A physiological pH buffer is typically used, for example: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
The addition of organic modifiers or arginine can sometimes reduce non-specific interactions with the column matrix.[7]
-
-
Sample Preparation:
-
Dilute the quenched reaction mixture in the SEC mobile phase to a concentration of approximately 1-2 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
-
Run a standard of the unconjugated protein for comparison.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Column Temperature: Ambient (25°C).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20-50 µL.
-
Run Time: Sufficient to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis & Calculation:
-
Identify the peaks for the PEGylated protein (earlier elution) and the unconjugated protein (later elution).
-
Integrate the peak areas.
-
Calculate the conjugation efficiency using the same formula as for RP-HPLC:
-
Conjugation Efficiency (%) = [Area(PEGylated Protein) / (Area(Unconjugated Protein) + Area(PEGylated Protein))] x 100
-
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (mAU*s) | Relative Abundance (%) |
| Aggregates | 8.2 | 35,000 | 3.4% |
| This compound Conjugated Protein | 10.1 | 820,000 | 79.2% |
| Unconjugated Protein | 12.3 | 180,000 | 17.4% |
| Total | 1,035,000 | 100.0% | |
| Conjugation Efficiency | 82.1% (relative to monomeric species) |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides a direct measurement of the molecular weight of the molecules in a sample. This allows for the unambiguous confirmation of conjugation and the determination of the degree of PEGylation (the number of PEG molecules attached to each protein). MALDI-TOF and ESI-MS are common techniques used for this purpose.[6][9]
Protocol (MALDI-TOF MS):
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
-
-
Materials:
-
Matrix Solution: Sinapinic acid (10 mg/mL) dissolved in a 1:1 (v/v) solution of acetonitrile and 0.1% TFA in water.[10]
-
MALDI target plate.
-
-
Sample Preparation:
-
The conjugation reaction sample may require purification to remove salts and excess PEG reagent, which can interfere with ionization. This can be done using a desalting column or buffer exchange.
-
Mix the purified sample (typically ~1 µL) with the matrix solution (~1 µL) directly on the MALDI target spot.[10]
-
Allow the mixture to air dry completely, forming crystals (the dried-droplet method).
-
-
Instrument Settings:
-
Mode: Linear, positive ion mode.
-
Mass Range: Set to encompass the expected molecular weights of the unconjugated and conjugated protein.
-
Laser Intensity: Optimize to achieve good signal-to-noise without causing excessive fragmentation.
-
-
Data Analysis & Calculation:
-
Acquire the mass spectrum.
-
Identify the mass peak for the unconjugated protein (M).
-
Identify the mass peak(s) for the PEGylated protein. The mass of the this compound conjugate will be M + (mass of this compound). If multiple PEGylations are possible, peaks for M + n*(mass of this compound) will be observed, where 'n' is the degree of PEGylation.
-
The relative intensity of the peaks can provide a semi-quantitative measure of the conjugation efficiency.
-
Data Presentation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Degree of PEGylation |
| Unconjugated Protein | 25,000.0 | 25,001.2 | - | 0 |
| Mono-PEGylated | 25,441.2 | 25,442.8 | ~441.6 | 1 |
| Di-PEGylated | 25,882.4 | 25,884.1 | ~882.9 | 2 |
| *Theoretical mass of m-PEG8-Maleimide is approximately 441.2 Da. |
Method Selection Guide
Choosing the appropriate analytical method is crucial for obtaining meaningful data. The following decision tree provides guidance on selecting a method based on the analytical requirements.
Caption: Decision tree for selecting a quantification method.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. enovatia.com [enovatia.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covalx.com [covalx.com]
Optimal Reaction Conditions for m-PEG8-MS with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of methoxy-poly(ethylene glycol)-mesylate with eight ethylene (B1197577) glycol units (m-PEG8-MS) in reactions with primary and secondary amines. This reagent is a valuable tool for the PEGylation of proteins, peptides, small molecules, and surfaces, a process that can enhance solubility, extend circulating half-life, and reduce the immunogenicity of therapeutic molecules.[1]
The core of the this compound reaction with an amine is a nucleophilic substitution, where the amine nitrogen attacks the carbon atom to which the mesylate group is attached, displacing the mesylate as a leaving group. The efficiency of this reaction is highly dependent on several key parameters.
I. Key Reaction Parameters and Optimization
Optimizing the reaction conditions is crucial for achieving high yields and ensuring the selectivity of the PEGylation process. The following parameters should be carefully considered and optimized for each specific application.
1. pH: The pH of the reaction medium is a critical factor. The amine nucleophile must be in its unprotonated form to be reactive. Therefore, the reaction should be carried out at a pH above the pKa of the target amine. For most primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, a pH range of 8.0 to 10.0 is generally recommended to ensure a sufficient concentration of the free amine. However, excessively high pH can lead to side reactions, such as hydrolysis of the substrate. It is advisable to perform initial small-scale experiments to determine the optimal pH for a specific amine.
2. Temperature: The rate of the nucleophilic substitution reaction increases with temperature. Reactions are typically performed between room temperature (20-25°C) and 60°C .[2] Higher temperatures can significantly shorten the reaction time. However, for temperature-sensitive biomolecules like proteins, it is crucial to maintain a lower temperature (e.g., 4°C to room temperature) to prevent denaturation.
3. Stoichiometry (Molar Ratio): The molar ratio of this compound to the amine-containing molecule will influence the degree of PEGylation. For monofunctional PEGylation, a molar excess of the PEG reagent (typically 1.5 to 5-fold excess ) is recommended to drive the reaction to completion. For molecules with multiple amine groups, controlling the stoichiometry is key to achieving the desired degree of PEGylation.
4. Reaction Time: The reaction time can vary from a few hours to overnight (12-24 hours), depending on the reactivity of the amine, the temperature, and the pH. The progress of the reaction should be monitored using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for proteins).
5. Solvent: The choice of solvent is important. For bioconjugation, aqueous buffers are commonly used. The addition of a co-solvent such as DMSO or DMF can be beneficial, especially if the amine-containing molecule has limited aqueous solubility. For reactions with small molecules, aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are often employed.
Summary of Optimal Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 10.0 | Must be above the pKa of the amine to ensure nucleophilicity. |
| Temperature | 4°C - 60°C | Use lower temperatures for sensitive biomolecules. Higher temperatures increase the reaction rate.[2] |
| Molar Ratio (this compound:Amine) | 1.5:1 to 5:1 | A molar excess of the PEG reagent is generally used. |
| Reaction Time | 2 - 24 hours | Dependent on other reaction parameters and should be monitored. |
| Solvent | Aqueous Buffer (e.g., PBS, Borate), DMF, DMSO | Co-solvents can be used to improve solubility. |
II. Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Small Molecule with a Primary Amine
This protocol describes a general method for the reaction of this compound with a small molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Analytical instruments for monitoring (e.g., TLC, LC-MS)
Procedure:
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.
-
Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution.
-
In a separate vial, dissolve 1.2 to 1.5 equivalents of this compound in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution to the amine solution with stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting amine is consumed.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as quenching with water, extraction, and purification by column chromatography.
Protocol 2: PEGylation of a Protein
This protocol provides a general procedure for the PEGylation of a protein using this compound, targeting surface-exposed lysine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium borate, pH 8.5)
-
This compound
-
Reaction buffer (e.g., 100 mM sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in the reaction buffer.
-
Conjugation Reaction: Add the freshly prepared this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will react with any unreacted this compound.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove excess PEG reagent and unreacted protein using an appropriate chromatography method (e.g., SEC or IEX).
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.
III. Visualizations
Reaction Mechanism
The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 reaction mechanism of this compound with a primary amine.
Experimental Workflow for Protein PEGylation
The following diagram illustrates a typical workflow for the PEGylation of a protein with this compound.
Caption: Workflow for protein PEGylation with this compound.
References
m-PEG8-MS Linker: Application Notes and Protocols for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemistry, reactivity, and applications of the methoxy-polyethylene glycol-mesylate (m-PEG8-MS) linker. This versatile chemical tool is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound Linker
The this compound linker is a heterobifunctional molecule characterized by a monomethyl-capped eight-unit polyethylene (B3416737) glycol (PEG) chain and a terminal mesylate (methanesulfonyl) group. The PEG chain imparts desirable pharmacokinetic properties, including increased hydrophilicity and a reduced immunogenic profile to the conjugated molecule.[1] The mesylate group serves as an excellent leaving group, facilitating covalent bond formation with various nucleophiles.[2]
Key Properties and Applications:
-
PEGylation: The primary application of this compound is in PEGylation, the process of attaching PEG chains to molecules to improve their solubility, stability, and pharmacokinetic profile.[3]
-
Bioconjugation: It is used to link biomolecules, such as proteins, peptides, and antibodies, to other molecules, including small molecule drugs or imaging agents.[2]
-
Drug Delivery: In drug delivery systems, the this compound linker can be used to attach drugs to targeting moieties or to modify the surface of nanoparticles.[]
-
PROTACs and ADCs: This linker is valuable in the synthesis of PROTACs and ADCs, where it serves as a flexible spacer between the targeting element and the therapeutic payload.[5]
Chemistry and Reactivity
The reactivity of the this compound linker is centered on the methanesulfonyl group, which is a highly effective leaving group in nucleophilic substitution (SN2) reactions.[2] This allows for the efficient conjugation of the linker to a variety of nucleophilic functional groups commonly found in biomolecules.
Reaction with Amines: Primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, readily react with the this compound linker to form stable secondary or tertiary amine linkages, respectively. This reaction is typically carried out under mild basic conditions to ensure the deprotonation of the amine, enhancing its nucleophilicity.
Reaction with Thiols: Thiol groups, present in cysteine residues of proteins, are potent nucleophiles that react efficiently with the this compound linker to form a stable thioether bond. This reaction is generally performed at a neutral to slightly basic pH to favor the formation of the more nucleophilic thiolate anion.[6]
Hydrolysis and Stability: The mesylate group of the this compound linker is susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.[7][8] Therefore, it is crucial to store the linker in a dry environment and to control the pH and temperature during conjugation reactions to minimize hydrolytic side reactions. PEG solutions are generally most stable when stored frozen (-20°C) and protected from light and oxygen.[7]
Quantitative Data Summary
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Source/Analogy |
| Molecular Weight | ~418.5 g/mol | Calculated |
| Solubility | ||
| Water | Soluble | General PEG properties[9] |
| DMSO, DMF | Soluble | General PEG properties[10] |
| Dichloromethane (DCM) | Soluble | General PEG properties[10] |
| Stability | Sensitive to moisture and high pH. | General sulfonate ester chemistry |
Table 2: General Reaction Conditions for Nucleophilic Substitution
| Nucleophile | pH Range | Temperature | Notes |
| Primary Amines (e.g., Lysine) | 8.0 - 9.0 | 4 - 25 °C | Higher pH increases amine nucleophilicity but also hydrolysis rate. |
| Thiols (e.g., Cysteine) | 7.0 - 8.0 | 4 - 25 °C | Reaction is generally faster than with amines.[6] |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Note: These protocols are starting points and require optimization for specific applications.
Protocol 1: General Procedure for Protein Conjugation via Lysine Residues
Objective: To conjugate this compound to the lysine residues of a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound linker
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the degree of labeling (number of PEG chains per protein).
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate
Objective: To conjugate a small molecule drug containing a nucleophilic handle (e.g., an amine) to the this compound linker.
Materials:
-
Small molecule drug with a primary or secondary amine
-
This compound linker
-
Anhydrous, non-nucleophilic organic solvent (e.g., DMF or DCM)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing small molecule drug (1 equivalent) in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.1 equivalents) in the same solvent.
-
-
Conjugation Reaction:
-
Add the this compound solution to the drug solution.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the drug-linker conjugate by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Visualizations of Workflows and Signaling Pathways
Diagram 1: General Workflow for Protein PEGylation
Caption: A generalized workflow for the conjugation of this compound to a protein.
Diagram 2: Simplified JAK-STAT Signaling Pathway
This diagram illustrates a simplified version of the JAK-STAT signaling pathway, which is often targeted by PEGylated therapeutics like PEG-interferon.
Caption: Simplified JAK-STAT signaling pathway initiated by a PEGylated cytokine.
Diagram 3: Logical Workflow for PROTAC Synthesis
This diagram shows a logical workflow for the synthesis of a PROTAC using a PEG8 linker.
Caption: A logical workflow for the synthesis of a PROTAC using a PEG8 linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry Design Software | Dotmatics [dotmatics.com]
- 3. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 5. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG8-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-NHS ester (methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester) is a labeling reagent used to covalently attach a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The methoxy-terminated PEG chain imparts increased hydrophilicity and biocompatibility to the target molecule.[3][4][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary aliphatic amines under physiological to slightly alkaline conditions to form a stable amide bond.[1][6] This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[7][8]
These application notes provide a detailed, step-by-step guide for labeling biomolecules with m-PEG8-NHS ester, including reagent handling, reaction conditions, and purification of the conjugate.
Key Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with m-PEG8-NHS Ester
This protocol outlines the fundamental steps for conjugating m-PEG8-NHS ester to a protein substrate.
1. Reagent Preparation and Handling:
-
m-PEG8-NHS Ester: This reagent is typically a solid. For long-term storage, it should be kept at -20°C in a desiccated environment.[3][9][10] For immediate use, allow the reagent to warm to room temperature before opening to prevent condensation.
-
Solvent for m-PEG8-NHS Ester: Many non-sulfonated NHS esters are not readily soluble in aqueous solutions and should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][11] It is crucial to use high-quality, amine-free DMF.[2] A stock solution in DMF can be stored at -20°C for 1-2 months.[2] Aqueous solutions should be prepared immediately before use.[2]
-
Protein Sample: The protein solution should be in an amine-free buffer. Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6][11] Buffers containing primary amines, such as Tris-HCl, are incompatible as they will compete for reaction with the NHS ester.[11]
-
Reaction Buffer: The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5.[6][11] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[2]
2. Labeling Reaction:
-
Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a known concentration.
-
Prepare the m-PEG8-NHS Ester Solution: Immediately before use, dissolve the m-PEG8-NHS ester in a small amount of DMSO or DMF.[2]
-
Initiate the Reaction: Add the dissolved m-PEG8-NHS ester to the protein solution. The molar ratio of the NHS ester to the protein will depend on the number of available primary amines and the desired degree of labeling. A starting point is often a 5- to 10-fold molar excess of the NHS ester.[1]
-
Incubation: Incubate the reaction mixture. The reaction can proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[2][6][11] The optimal time and temperature may need to be determined empirically for each specific protein.
3. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent that contains primary amines. Common quenching agents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 10-50 mM.[11][12]
-
Incubate for an additional 15-30 minutes to ensure all unreacted m-PEG8-NHS ester is deactivated.[11]
4. Purification of the PEGylated Protein:
-
The purification method will depend on the size of the protein and the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted m-PEG8-NHS ester and reaction byproducts.[][14][15]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[7][][15]
-
Dialysis or Ultrafiltration: These methods are also effective for removing low molecular weight impurities.[14][15]
-
Other techniques such as Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC) can also be used, particularly for separating isomers or for smaller proteins and peptides.[7][]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[6][11] | Optimal labeling efficiency is typically achieved at a slightly alkaline pH. A common choice is pH 8.3-8.5.[2] |
| Reaction Temperature | 4°C to Room Temperature[2][6][11] | Lower temperatures can help to minimize side reactions and protein degradation. |
| Reaction Time | 0.5 - 4 hours (Room Temp) or Overnight (4°C)[2][6][11] | The optimal time should be determined empirically. |
| Molar Excess of NHS Ester | 5 to 10-fold | This is a starting recommendation and may need to be optimized. |
| Quenching Reagent Conc. | 10 - 50 mM[11][12] | Tris, glycine, or hydroxylamine are commonly used. |
Visualizing the Workflow
Caption: Workflow for labeling proteins with m-PEG8-NHS ester.
Signaling Pathway and Logical Relationships
The core of the m-PEG8-NHS ester labeling process is the chemical reaction between the NHS ester and a primary amine. This is a nucleophilic acyl substitution reaction.
Caption: Reaction mechanism of m-PEG8-NHS ester with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. m-PEG8-Ms, CAS 477775-57-8 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. MS(PEG)8 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed m-PEG8-MS Reactions
Welcome to the technical support center for m-PEG8-MS (methoxy-polyethylene glycol-maleimide) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the PEGylation of thiol-containing molecules such as proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reactions?
A1: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions such as hydrolysis of the maleimide group and reactions with primary amines.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]
Q2: What molar ratio of this compound to thiol-containing molecule should I use?
A2: A molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[5][6] However, the optimal ratio can vary depending on the specific molecule. For smaller peptides, a 2:1 molar ratio may be sufficient, while larger, more complex proteins might require a higher ratio, such as 5:1 or more.[5] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific application.[5]
Q3: How can I confirm that my protein's cysteine residues are available for conjugation?
A3: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[7] It is crucial to ensure that the thiol groups are in a reduced, free state before starting the conjugation. You can quantify the number of free thiols in your sample using Ellman's reagent (DTNB).[8][9][10] If necessary, disulfide bonds can be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[3][7]
Q4: How can I stop the conjugation reaction?
A4: To stop the reaction, you can add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted this compound.[5] This prevents further reaction and potential side products.
Q5: Is the bond formed between the maleimide and the thiol stable?
A5: The thiosuccinimide linkage formed is generally stable, but it can undergo a retro-Michael reaction, especially in the presence of other thiols.[11][12] This can lead to deconjugation. To increase stability, the thiosuccinimide ring can be hydrolyzed to a stable ring-opened succinamic acid derivative by briefly incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation.[13]
Troubleshooting Guide
This guide addresses common problems encountered during this compound reactions in a question-and-answer format.
Problem 1: Low or No Conjugation Yield
Question: I am observing very low or no formation of my desired PEGylated product. What could be the cause?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inactive Maleimide Reagent | The maleimide group on the this compound is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive.[2] | Prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. Avoid storing the reagent in aqueous solutions.[3] |
| Oxidized Thiols | The cysteine residues on your protein or peptide may have formed disulfide bonds (S-S), which are not reactive with maleimides.[7] | Reduce the disulfide bonds using a reducing agent like TCEP prior to conjugation. A 50- to 100-fold molar excess of TCEP is often recommended.[5][14] Use degassed buffers to prevent re-oxidation.[3] |
| Incorrect Molar Ratio | An insufficient amount of the this compound reagent will result in an incomplete reaction. | Optimize the molar ratio of this compound to your thiol-containing molecule. Start with a 10- to 20-fold excess and perform a titration to find the optimal ratio.[5][6] |
| Suboptimal Reaction pH | If the pH is too low (below 6.5), the reaction rate will be very slow. If the pH is too high (above 7.5), the maleimide will hydrolyze.[1][2] | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete with your target molecule for reaction with the maleimide.[5] | Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) or HEPES.[5] |
Problem 2: Presence of Multiple PEGylated Species or Side Products
Question: My analysis (e.g., SDS-PAGE, Mass Spectrometry) shows multiple PEGylated products or unexpected side products. What is happening?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Reaction with Other Nucleophiles | At pH values above 7.5, primary amines (e.g., lysine (B10760008) residues) can react with the maleimide group, leading to non-specific conjugation.[4] | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[4] |
| Maleimide Hydrolysis | The hydrolyzed, ring-opened form of the maleimide is unreactive and will remain as a byproduct in the reaction mixture.[2] | Use freshly prepared this compound and maintain the optimal pH to minimize hydrolysis.[2][3] |
| Incomplete Reaction | If the reaction is not driven to completion, you will have a mixture of unreacted starting material and the PEGylated product. | Optimize the reaction time and molar ratio of reactants. Consider a longer incubation period or a higher excess of the this compound reagent. |
Problem 3: Instability of the Final Conjugate
Question: My purified PEGylated product seems to be degrading or losing the PEG chain over time. Why is this happening?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Retro-Michael Reaction | The thiosuccinimide bond is susceptible to reversal, especially in the presence of other thiols.[11][12] This can lead to the exchange of the PEG-maleimide with other thiol-containing molecules. | After the initial conjugation, perform a ring-opening hydrolysis of the thiosuccinimide by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for a controlled period. This forms a more stable, irreversible bond.[13] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound reactions to aid in experimental design and troubleshooting.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines.[1][2] |
| Temperature | 4°C - 25°C | Room temperature (25°C) for faster reactions (1-4 hours), or 4°C for overnight reactions, which can sometimes improve stability for sensitive proteins.[6] |
| This compound:Thiol Molar Ratio | 2:1 to 20:1 | Highly dependent on the substrate. Start with a 10:1 to 20:1 ratio for proteins and optimize.[5][6] |
| Reaction Time | 30 minutes - Overnight | Smaller molecules may react to completion in 30-60 minutes, while larger proteins may require longer incubation times.[3] |
Table 2: Maleimide Hydrolysis Half-life at Different pH Values
| pH | Approximate Half-life | Notes |
| 5.5 | Very long (stable) | Hydrolysis is extremely slow at this pH.[] |
| 7.4 | Hours | The rate of hydrolysis becomes significant at neutral pH and increases with temperature.[] |
| 9.0 | Minutes | Hydrolysis is rapid at basic pH.[] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol allows you to determine the concentration of free sulfhydryl groups in your protein or peptide sample before proceeding with the PEGylation reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol-containing sample
-
Cysteine or another thiol standard for generating a standard curve
Procedure:
-
Prepare a DTNB solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[8]
-
Prepare a standard curve:
-
Prepare a stock solution of a known thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer.
-
Perform serial dilutions to create a range of standard concentrations.
-
-
Sample Preparation: Dilute your thiol-containing sample in the Reaction Buffer to a concentration that falls within the range of your standard curve.
-
Reaction:
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation:
-
Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from your readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance on the standard curve.
-
Protocol 2: this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general procedure for the PEGylation of a protein with this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if necessary
-
Quenching reagent (e.g., L-cysteine)
-
Degassed buffers
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into a degassed, amine-free, and thiol-free buffer (e.g., PBS) at a pH between 6.5 and 7.5. A typical protein concentration is 1-10 mg/mL.[3][14]
-
If your protein contains disulfide bonds that need to be reduced, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5][14]
-
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[6]
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[6] Protect the reaction from light if the molecule is light-sensitive.
-
-
Quenching the Reaction: Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound. Incubate for an additional 30 minutes.
-
Purification: Proceed immediately to purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted this compound and quenching reagent from the larger PEGylated protein.[][16]
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration/running buffer (e.g., PBS)
-
Quenched reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitates.
-
Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The larger PEGylated protein will elute first, followed by the smaller unreacted reagents.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 4: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and can be used to separate the PEGylated protein from the un-PEGylated protein and other impurities.[][16]
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration, e.g., binding buffer + 1 M NaCl)
-
Purified sample from SEC or quenched reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Preparation: If necessary, buffer exchange the sample into the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column. The target protein should bind to the resin.
-
Wash: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound proteins using a linear salt gradient by mixing the binding and elution buffers.[17][18] The PEGylated protein will often elute at a different salt concentration than the un-PEGylated protein due to charge shielding by the PEG chain.[16]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE to identify the fractions containing the pure PEGylated protein.
-
Pooling and Desalting: Pool the pure fractions and desalt into a suitable storage buffer.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound reactions.
Signaling Pathway of Key Reactions
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. enovatia.com [enovatia.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 16. sciex.com [sciex.com]
- 17. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 18. goldbio.com [goldbio.com]
how to improve low yield in m-PEG8-MS conjugation
Welcome to the technical support center for m-PEG8-MS (methoxy-polyethylene glycol with a molecular weight of 8 PEG units and an N-hydroxysuccinimidyl ester) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a detailed troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to proteins and other amine-containing molecules.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation yield is one of the most common issues encountered during this compound conjugation. This guide will help you identify the potential causes and provide systematic solutions to improve your reaction efficiency.
Problem: Low or No Conjugation Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| 1. Inactive this compound Reagent | The NHS ester moiety of this compound is highly susceptible to hydrolysis. Exposure to moisture can render the reagent inactive.[1][2] • Use a fresh vial of this compound. • Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[1][2] • Prepare the this compound solution immediately before use. Do not prepare stock solutions for long-term storage.[1][2] • Purchase high-quality reagents from a reputable supplier. |
| 2. Suboptimal Reaction pH | The reaction between the NHS ester and a primary amine is highly pH-dependent.[3] The optimal pH range for this reaction is typically 7.0-9.0.[4] At lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH, the hydrolysis of the NHS ester is significantly accelerated, reducing the amount of active reagent available for conjugation.[5][6] |
| 3. Inappropriate Molar Ratio | The molar ratio of this compound to your molecule is a critical factor. An insufficient molar excess of the PEG reagent will result in a low degree of labeling.[1] Conversely, a very high molar excess can lead to polydispersity and potential protein aggregation.[7] |
| 4. Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound reagent, leading to a significant reduction in conjugation efficiency.[1][2][3] |
| 5. Low Concentration of Reactants | Low concentrations of the protein or peptide can lead to inefficient conjugation due to the competing hydrolysis of the this compound reagent.[3] |
| 6. Suboptimal Reaction Time and Temperature | The reaction time and temperature are important parameters to control. Shorter reaction times may not be sufficient for the reaction to go to completion, while excessively long reaction times at room temperature can increase the extent of hydrolysis. |
| 7. Issues with the Target Molecule | The purity and concentration of your target protein or molecule are crucial. Contaminating proteins or other nucleophiles can compete for the PEG reagent. A low concentration of the target molecule can also lead to poor efficiency. |
Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.0 and 9.0.[4] A common starting point is to use a buffer at pH 7.4, such as phosphate-buffered saline (PBS).[1] However, the ideal pH can be target-dependent, and empirical optimization is often necessary. A pH of 8.3-8.5 is often recommended as an ideal balance between reaction rate and NHS-ester stability.[5]
Q2: What is the recommended molar ratio of this compound to my protein?
The optimal molar ratio depends on the number of available primary amines on your protein and the desired degree of PEGylation. A common starting point is a 5- to 50-fold molar excess of the this compound reagent over the protein.[8] For antibodies, a 20-fold molar excess is often used as a starting point.[1] It is highly recommended to perform a titration series to determine the optimal molar ratio for your specific application.
Q3: What are the recommended reaction time and temperature?
Typically, the reaction is carried out for 30-60 minutes at room temperature or for 2 hours on ice.[1] Longer incubation times (e.g., overnight) at 4°C can sometimes improve yield, especially when working with lower concentrations of reactants, as it slows down the competing hydrolysis reaction.[3]
Q4: What buffers should I use for the conjugation reaction?
It is critical to use a buffer that is free of primary amines. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are common choices.[1] Avoid buffers such as Tris and glycine, as they will compete with your target molecule for the this compound.[1][2][3]
Reagent Handling and Storage
Q5: How should I store and handle the this compound reagent?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the reagent.[1][2]
Q6: Can I prepare a stock solution of this compound?
It is strongly recommended to dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2] Due to the rapid hydrolysis of the NHS ester in the presence of any moisture, preparing stock solutions for storage is not advised as it will lead to a loss of reactivity.[1][2]
Analysis and Purification
Q7: How can I determine the yield of my conjugation reaction?
The degree of PEGylation can be determined using several analytical techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unreacted protein and PEG reagent.[][10][11]
-
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass of the conjugated protein, allowing for the determination of the number of PEG chains attached.[12][13]
Q8: How do I remove unreacted this compound after the reaction?
Unreacted this compound and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
Data Presentation
The following tables summarize the impact of key reaction parameters on the efficiency of m-PEG-NHS ester conjugation.
Table 1: Effect of pH on Conjugation Reaction and NHS Ester Hydrolysis
| pH | Reaction Rate with Amine | NHS Ester Hydrolysis Rate | Typical Yield |
| < 7.0 | Slow (amines are protonated) | Slow | Low |
| 7.0 - 8.5 | Fast | Moderate | Optimal[5] |
| > 8.5 | Very Fast | Very Fast (significant competition) | Decreased[5] |
| Data is generalized from multiple sources. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5] At pH 7.4, the hydrolysis half-life of PEG-NHS can exceed 120 minutes, while at pH 9.0, it can be less than 9 minutes.[6] |
Table 2: Typical Starting Molar Ratios for Protein PEGylation
| Protein Concentration | Recommended Starting Molar Excess (PEG:Protein) | Expected Outcome |
| > 2 mg/mL | 5- to 20-fold[8] | Efficient labeling |
| 1-10 mg/mL (Antibody) | 20-fold[1] | Typically 4-6 PEGs per antibody[1] |
| Dilute Solutions (< 1 mg/mL) | > 20-fold (requires optimization) | Higher excess needed to drive the reaction[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Initiate the Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.
-
Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Analyze the Conjugate: Analyze the purified conjugate using SDS-PAGE, HPLC, or Mass Spectrometry to determine the degree of PEGylation.
Protocol 2: Analysis of PEGylation by Size-Exclusion HPLC (SEC)
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for protein separation
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
Unconjugated protein standard
-
PEGylated protein sample
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the Standard: Inject a known concentration of the unconjugated protein standard to determine its retention time.
-
Inject the Sample: Inject the purified PEGylated protein sample.
-
Analyze the Chromatogram:
-
The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
The presence of a peak at the retention time of the unconjugated protein indicates incomplete reaction.
-
The area under the peaks can be used to estimate the percentage of conjugated and unconjugated protein, although this is not a direct measure of yield without proper calibration. For more quantitative analysis, a detector that is not dependent on a chromophore, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), can be beneficial.[10]
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low yield in this compound conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. benchchem.com [benchchem.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. enovatia.com [enovatia.com]
Technical Support Center: Optimizing Reaction Parameters for m-PEG8-MS
Welcome to the technical support center for m-PEG8-MS (methoxy-polyethylene glycol-methanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful use of this compound in your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent that contains a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) glycol units, terminating in a methanesulfonyl (mesylate) group. The mesylate group is an excellent leaving group, making this compound ideal for nucleophilic substitution reactions. Its primary application is in bioconjugation, where it is used to covalently attach the hydrophilic PEG8 spacer to molecules containing nucleophilic functional groups, such as primary amines (e.g., on proteins or peptides) and thiols (e.g., on cysteine residues).[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.
Q2: What are the key reaction parameters to consider when using this compound?
A2: The key parameters to optimize for a successful conjugation reaction with this compound are:
-
pH: The pH of the reaction buffer is crucial as it affects the nucleophilicity of the target functional group.
-
Molar Ratio: The molar ratio of this compound to your target molecule will influence the degree of PEGylation.
-
Reaction Time and Temperature: These parameters determine the extent of the reaction.
-
Solvent: The choice of solvent is important for dissolving both the this compound and the target molecule.
-
Concentration: The concentration of the reactants can impact the reaction rate.
Q3: What is the optimal pH for reacting this compound with amines and thiols?
A3: The optimal pH depends on the nucleophile you are targeting.
-
For primary amines (e.g., lysine (B10760008) residues): A pH range of 8.0-9.5 is generally recommended. At this pH, the amine is deprotonated and thus more nucleophilic, facilitating its attack on the carbon bearing the mesylate leaving group.
-
For thiols (e.g., cysteine residues): A pH range of 7.0-8.0 is typically optimal. In this range, the thiol group is sufficiently deprotonated to form the more nucleophilic thiolate anion.
It is important to avoid highly acidic conditions, which can protonate the nucleophile, and highly basic conditions, which can lead to side reactions.
Q4: How can I monitor the progress of my PEGylation reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials and the appearance of the PEGylated product. Staining with a suitable reagent may be necessary to visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with size-exclusion (SEC) or reversed-phase (RP) columns, is a powerful technique to separate and quantify the unreacted starting materials and the PEGylated product.[2]
-
Mass Spectrometry (MS): MS can be used to confirm the identity of the PEGylated product by detecting the expected mass increase.[2]
Q5: How should I store and handle this compound?
A5: To ensure the stability and reactivity of this compound, it is recommended to:
-
Store the reagent at -20°C in a sealed container, protected from moisture and light.[1]
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare solutions fresh before each use.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal pH: The nucleophile (amine or thiol) is not sufficiently deprotonated. | Adjust the pH of the reaction buffer to the optimal range for your target nucleophile (pH 8.0-9.5 for amines, pH 7.0-8.0 for thiols). |
| Low Molar Ratio: Insufficient this compound is present to drive the reaction to completion. | Increase the molar excess of this compound. A 5- to 20-fold molar excess is a good starting point.[3] | |
| Short Reaction Time or Low Temperature: The reaction has not had enough time or energy to proceed to completion. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. | |
| Poor Solubility of Reactants: this compound or the target molecule is not fully dissolved in the reaction solvent. | Use a co-solvent such as DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent is compatible with your target molecule, especially if it is a protein. | |
| Degraded this compound: The reagent has been compromised by moisture or improper storage. | Use a fresh vial of this compound. Always store the reagent under the recommended conditions. | |
| Multiple PEGylated Products (Heterogeneity) | Reaction with Multiple Sites: The target molecule has multiple nucleophilic sites with similar reactivity. | This is common with proteins that have multiple lysine residues. To achieve site-specific PEGylation, consider protein engineering to introduce a unique cysteine residue or optimize reaction conditions (e.g., lower pH for N-terminal amine selectivity). |
| Over-PEGylation: A high molar excess of this compound leads to the modification of multiple sites. | Reduce the molar ratio of this compound to the target molecule. Perform a titration to find the optimal ratio for the desired degree of labeling. | |
| Side Reactions | Reaction with Buffer Components: If the buffer contains nucleophilic species (e.g., Tris), they can compete with the target molecule. | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Hydrolysis of Mesylate: In aqueous buffers, the mesylate group can undergo slow hydrolysis. | While generally more stable than NHS esters, prolonged reaction times in aqueous buffers at elevated temperatures can lead to some hydrolysis. Prepare solutions fresh and work expeditiously. |
Experimental Protocols
General Protocol for PEGylation of a Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring.
-
The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Monitor the reaction progress by HPLC-SEC or SDS-PAGE.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to react with any unreacted this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Reactions
| Parameter | Reaction with Primary Amines | Reaction with Thiols |
| pH | 8.0 - 9.5 | 7.0 - 8.0 |
| Molar Excess of this compound | 5 - 20 fold | 5 - 20 fold |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Recommended Buffers | PBS, Borate | PBS, HEPES |
| Co-solvents (if needed) | DMSO, DMF | DMSO, DMF |
Visualizations
Caption: Experimental workflow for the PEGylation of a protein with this compound.
Caption: Troubleshooting logic for low yield in this compound conjugation reactions.
References
identifying and minimizing side products in m-PEG8-MS reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-MS (methoxy-polyethylene glycol (8)-mesylate) reagents. The focus is on identifying and minimizing the formation of common side products to ensure high yield and purity of the desired conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PEGylation reagent. It consists of a monomethyl-capped polyethylene (B3416737) glycol chain with eight repeating ethylene (B1197577) glycol units. The terminal hydroxyl group is activated with a methanesulfonyl (mesyl) group. The mesylate (Ms) is an excellent leaving group, allowing for a nucleophilic substitution reaction (typically SN2) where a nucleophile from a target molecule (such as an amine, thiol, or hydroxyl group) attaches to the PEG chain, displacing the mesylate.[1][2]
Q2: What are the most common side products in this compound reactions?
A2: The primary side products are:
-
m-PEG8-OH (Hydrolyzed PEG): This is the most common side product, formed when the mesylate group reacts with water in the buffer instead of the target molecule.[3][4] This results in the regeneration of the inactive starting alcohol.
-
Elimination Product (m-PEG7-ene): Under basic conditions, an elimination reaction (E2) can occur, where a proton is abstracted from the carbon adjacent to the mesylate group, forming a terminal double bond.[1]
-
Buffer Adducts: If the reaction buffer contains nucleophilic components (e.g., Tris buffer, which contains a primary amine), the this compound will react with the buffer, consuming the reagent.[5]
Q3: What causes the formation of these side products?
A3: Side product formation is primarily influenced by reaction conditions:
-
Presence of Water: Leads to hydrolysis. While often unavoidable in bioconjugation, prolonged reaction times or non-optimal pH can exacerbate this issue.
-
High pH: A high pH (> 8.5) significantly increases the rate of both mesylate hydrolysis and the elimination reaction.[5][6]
-
Nucleophilic Buffers: Using buffers like Tris or glycine (B1666218) will lead to the formation of unwanted PEG-buffer adducts.
-
Elevated Temperature: Higher temperatures can accelerate side reactions, particularly hydrolysis.
-
Long Reaction Times: The longer the this compound is in an aqueous environment, the greater the opportunity for hydrolysis to occur.[5]
Q4: How can I detect the desired product and potential side products?
A4: The most common analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) can separate the more hydrophobic PEGylated conjugate from the more hydrophilic m-PEG8-OH side product and unreacted starting materials. Size-exclusion chromatography (SEC) can also be used to separate the higher molecular weight conjugate from smaller reactants and side products.[7][8]
-
Mass Spectrometry (MS): Essential for confirming the identity of the product and side products by providing accurate molecular weight information.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Conjugate | 1. Hydrolysis of this compound: A large peak corresponding to m-PEG8-OH is observed in HPLC/MS. | • Lower the reaction pH to the minimum required for efficient conjugation (e.g., 7.0-8.0 for amines).• Decrease the reaction time. Monitor the reaction at several time points to find the optimum.• Perform the reaction at a lower temperature (e.g., 4°C). |
| 2. Reaction with Buffer: The reaction was performed in a buffer like Tris or glycine. | • Switch to a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or Borate buffer.[5] | |
| 3. Suboptimal Stoichiometry: Molar ratio of PEG to target molecule is too low. | • Increase the molar excess of this compound. Perform a titration experiment (e.g., 1:1, 1:5, 1:10 ratio of target to PEG) to find the optimal ratio.[10] | |
| Multiple Products Observed (Di- or Multi-PEGylation) | Excess this compound: The target molecule has multiple nucleophilic sites, and a high molar excess of the PEG reagent was used. | • Reduce the molar ratio of this compound to the target molecule.[5]• If site-selectivity is desired, consider protecting other reactive sites on your target molecule before the PEGylation step. |
| Unexpected Peak in HPLC/MS Analysis | 1. Elimination Side Product: A peak with a mass corresponding to the elimination product is detected. | • Lower the reaction pH to below 8.5. The use of strong bases should be avoided. |
| 2. Oxidation: If the target molecule contains sensitive groups (e.g., thiols), it may have been oxidized. | • Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| No Reaction Occurred | 1. Degraded Reagent: The this compound reagent was improperly stored and has fully hydrolyzed. | • Always store this compound desiccated at -20°C.[11] Allow the vial to warm to room temperature before opening to prevent condensation.• Use fresh, high-quality reagent. |
| 2. Inactive Nucleophile: The target nucleophile is not sufficiently reactive at the chosen pH (e.g., a thiol group is not deprotonated to the more reactive thiolate). | • For thiol conjugation, ensure the pH is in the 6.5-7.5 range to favor thiolate formation.[12]• For amines, ensure the pH is high enough (7.0-8.5) to have a sufficient concentration of the unprotonated, nucleophilic form.[5] |
Quantitative Data Summary
The following table provides a hypothetical, yet representative, summary of how reaction pH can influence product distribution in a typical this compound reaction with a model amine-containing substrate. Data is based on relative peak areas from HPLC analysis after a fixed reaction time.
| Reaction pH | Desired Mono-Conjugate (%) | m-PEG8-OH (Hydrolysis) (%) | Unreacted Substrate (%) | Other Side Products (%) |
| 6.5 | 35 | 20 | 45 | <1 |
| 7.5 | 85 | 10 | 5 | <1 |
| 8.5 | 70 | 25 | <5 | 5 (Elimination) |
| 9.5 | 40 | 50 | <5 | 10 (Elimination) |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the intended reaction pathway for this compound with a nucleophile versus the major competing side reactions.
References
- 1. Elimination Reactions: an Introduction [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. lcms.cz [lcms.cz]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 9. creativepegworks.com [creativepegworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. MS(PEG)8 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Technical Support Center: Purification Strategies for m-PEG8-MS Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying m-PEG8-MS conjugates. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful isolation and purification of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals when purifying this compound conjugates? A1: The main objective is to isolate the desired PEGylated conjugate from a complex reaction mixture. This mixture often contains unreacted protein or biomolecule, excess this compound reagent and its hydrolysis byproducts, and potentially undesired conjugate forms, such as molecules with varying numbers of attached PEG chains (polydispersity) or PEGylation at different sites (positional isomers).[] Effective purification is critical for the efficacy and safety of PEGylated biotherapeutics.[2]
Q2: What are the most common chromatography techniques for purifying PEGylated conjugates? A2: The most widely used chromatographic techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).[] The choice of technique depends on the specific properties of the conjugate and the impurities that need to be removed.
Q3: How do I choose the best purification strategy for my specific conjugate? A3: The selection process depends on the physicochemical differences between your target conjugate and the contaminants.
-
Size Exclusion Chromatography (SEC) is ideal for removing species with significant size differences, such as separating large PEGylated proteins from smaller unreacted PEG reagents or native proteins.[][3]
-
Ion Exchange Chromatography (IEX) separates molecules based on differences in surface charge. Since PEGylation can shield surface charges on a protein, IEX is highly effective at separating the conjugate from the native protein and can even resolve positional isomers.[][4]
-
Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. It offers excellent resolution and can separate PEGylated species based on the specific site of PEG attachment.[5][6]
-
Hydrophobic Interaction Chromatography (HIC) is a less denaturing alternative to RP-HPLC and can serve as a complementary technique to IEX.[]
Q4: Which analytical methods are used to assess the purity of the final conjugate? A4: Purity and degree of PEGylation are commonly assessed using several analytical techniques. HPLC, particularly with size-exclusion or reversed-phase columns, is used to separate the conjugate from impurities.[7] Mass Spectrometry (MS) is a powerful tool for confirming the mass increase of the modified protein, thereby determining the degree of PEGylation.[7][8] Capillary Electrophoresis (CE) can also be employed to separate and quantify different species in the mixture based on their charge and size.[][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Relevant Techniques |
| Presence of unreacted PEG reagent in the final product. | Inefficient removal due to similar hydrodynamic radius between the conjugate and excess PEG, especially with larger PEGs. | Optimize the SEC column and mobile phase for better resolution.[9] Consider using a 2D-LC system that combines SEC with RP-HPLC to trap and remove low molecular weight PEG reagents.[10][11] Ultrafiltration or diafiltration can also be effective.[] | SEC, RP-HPLC, Ultrafiltration/Diafiltration |
| Contamination with unmodified protein. | The conjugate and native protein have similar properties, making separation difficult. | Ion Exchange Chromatography (IEX) is often the best choice, as PEGylation alters the surface charge of the protein, allowing for separation.[][3] RP-HPLC can also provide excellent resolution between PEGylated and unmodified proteins.[5] | IEX, RP-HPLC |
| Broad peaks during RP-HPLC analysis. | The inherent dispersity (variation in chain length) of the PEG moiety can cause peak broadening.[12] | Use PEGylation reagents with a defined, homogeneous molecular weight to obtain sharper peaks.[12][13] | RP-HPLC |
| Inability to separate positional isomers. | Positional isomers have the same molecular weight and often similar hydrodynamic radii. | Ion Exchange Chromatography (IEX) is highly effective as the location of the PEG chain can uniquely alter the protein's surface charge distribution.[][4] RP-HPLC can also demonstrate excellent selectivity for proteins based on the specific site of PEGylation.[5] | IEX, RP-HPLC |
| Low recovery of the conjugate after purification. | The conjugate may be adsorbing to the chromatography column, or harsh elution conditions may cause degradation. | For RP-HPLC, using a C4 stationary phase and elevating the column temperature (e.g., 45-90°C) can improve peak shape and recovery.[2][6] For IEX, optimize the pH and ionic strength of the elution buffer.[14] | RP-HPLC, IEX |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is highly effective for removing unreacted PEG and other small molecule impurities from the larger PEGylated conjugate.[15]
-
Column Selection: Choose a column with a pore size appropriate for the molecular weight range of your conjugate and impurities. For example, a TSKgel G4000SWXL column is suitable for resolving variants from 50 kDa to >1000 kDa.[15]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common buffer is 100 mM sodium phosphate (B84403) with 300 mM arginine at pH 6.2.[15] Volatile buffers like ammonium (B1175870) acetate (B1210297) may be used if the fractions will be lyophilized or analyzed by mass spectrometry.[10]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15]
-
Sample Injection: Inject the reaction mixture onto the column. The injection volume will depend on the column size and sample concentration (e.g., 10 µL of a 5.0 mg/mL solution).[15]
-
Elution and Fraction Collection: Elute the sample isocratically. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unmodified protein and free PEG reagent.[3] Collect fractions corresponding to the conjugate peak.
-
Purity Analysis: Analyze the collected fractions using SDS-PAGE, analytical SEC, or Mass Spectrometry to confirm purity.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. It is particularly useful for separating PEGylated conjugates from the native protein.[][8]
-
Resin Selection: Choose a cation exchange (e.g., SP-Sepharose) or anion exchange (e.g., Q-Sepharose) resin based on the isoelectric point (pI) of your protein and the buffer pH.
-
Buffer Preparation: Prepare a binding buffer (low ionic strength) and an elution buffer (high ionic strength, typically containing NaCl). Both buffers should have a pH that ensures the target protein and conjugate will bind to the resin.
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with 5-10 column volumes of binding buffer.[14]
-
Sample Loading: Load the sample onto the column. The conjugate and other charged species will bind to the resin.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0 to 1.0 M NaCl over 10-20 column volumes).[14] The PEGylated conjugate, with its shielded surface charges, will typically elute at a different salt concentration than the unmodified protein.[]
-
Fraction Analysis: Collect fractions across the elution gradient and analyze them by SDS-PAGE or RP-HPLC to identify those containing the pure conjugate.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC provides high-resolution separation based on hydrophobicity and can resolve different PEGylated forms.[5]
-
Column Selection: A C4 or C18 column is typically used. C4 columns are often preferred for larger proteins, while C18 may provide better separation for conjugates of smaller molecules.[5][6]
-
Mobile Phase Preparation:
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the sample.
-
Elute with a shallow linear gradient, for example, increasing Mobile Phase B from 20% to 65% over 25 minutes (a slope of ~1-2%/min often provides a good balance of resolution and run time).[5]
-
-
Parameter Optimization: Column temperature can be moderately elevated (e.g., 45°C) to improve peak shape and resolution.[5][6]
-
Fraction Collection and Analysis: Collect the peaks of interest and analyze for purity. Since TFA is used, buffer exchange or lyophilization will be necessary to prepare the sample for biological assays.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for PEG-Conjugate Purification
| Technique | Principle of Separation | Primary Application | Key Advantages | Common Challenges |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG and buffer components.[] | Robust, predictable, non-denaturing. | Limited resolution for species of similar size; potential overlap of large PEG with conjugate.[2] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of conjugate from native protein; separation of positional isomers.[][3] | High capacity, high resolution for charge variants. | Requires careful pH and buffer optimization. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of conjugate from native protein and isomers.[5] | Excellent resolving power; compatible with MS. | Can be denaturing; use of organic solvents and acids may affect protein activity. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation to IEX; purification under non-denaturing conditions.[] | Gentle, maintains protein structure. | Lower capacity and resolution compared to IEX and RP-HPLC.[] |
Table 2: Exemplary RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Jupiter 300 C4 | [5] |
| Mobile Phase A | 0.1% TFA in Water | [6] |
| Mobile Phase B | 90% Acetonitrile / 0.085% TFA in Water | [6] |
| Gradient | 20% to 65% B over 25 minutes | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Temperature | 45°C | [6] |
| Detection | UV at 220 nm or 280 nm | [6][15] |
Visualizations
Caption: A generalized workflow for the purification and analysis of this compound conjugates.
Caption: Decision tree for selecting a primary chromatographic purification strategy.
References
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. purolite.com [purolite.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Protein Aggregation During m-PEG8-MS Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation during m-PEG8-MS (methoxy-polyethylene glycol-methanethiosulfonate) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and why can it lead to protein aggregation?
This compound is a monofunctional PEGylation reagent used to covalently attach a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units to a protein. The methanethiosulfonate (B1239399) (MS) group specifically reacts with free sulfhydryl groups, typically from cysteine residues. While PEGylation is designed to improve a protein's solubility and stability[1], the labeling process itself can induce aggregation through several mechanisms. These include conformational changes upon PEG attachment, increased local concentrations during the reaction, or suboptimal buffer conditions that destabilize the protein.[2]
Q2: What are the primary causes of protein aggregation during the labeling process?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and composition of the reaction buffer are critical for protein stability.[2] Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[2]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and the formation of aggregates.[2][3]
-
Conformational Changes: The covalent attachment of the PEG moiety can induce local or global changes in the protein's structure, potentially exposing aggregation-prone regions.[2]
-
Poor Reagent Quality: The presence of impurities or bifunctional cross-linking species in the this compound reagent can lead to the unintended linkage of multiple protein molecules.[2]
-
Physical Stress: Agitation, excessive vortexing, or multiple freeze-thaw cycles can introduce mechanical stress that leads to protein unfolding and subsequent aggregation.
Q3: How can I detect and quantify protein aggregation in my sample?
Several analytical techniques are effective for detecting and quantifying protein aggregates, each with its own strengths. A multi-method approach is often recommended.
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[2][4] | Quantifies the percentage of monomer, dimer, and higher-order aggregates. Aggregates elute earlier than the monomeric protein.[2][5] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement.[2] | Provides the size distribution of particles in solution and can detect the presence of larger aggregates.[2] |
| SDS-PAGE (non-reducing) | Separates proteins by molecular weight under denaturing conditions. | Reveals high-molecular-weight bands corresponding to covalent dimers and larger aggregates.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[2] | Confirms the molecular weight of the PEGylated protein and can detect the presence of multimers.[2] |
| Turbidity Measurement | Measures the cloudiness of a solution at a specific wavelength (e.g., 340-600 nm). | A simple, quick method to detect the formation of large, insoluble aggregates. |
Q4: What is the role of excipients in preventing aggregation?
Excipients are additives included in the formulation to help stabilize the protein's structure and prevent aggregation.[6][7][8] They work through various mechanisms, such as preferential exclusion, where they are excluded from the protein surface, promoting a more compact and stable state. Common stabilizing excipients include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and certain amino acids (arginine, glycine).[2][6][8]
Q5: Can the quality of the this compound reagent affect aggregation?
Yes, reagent quality is critical. High-purity, monofunctional this compound is essential for successful and reproducible labeling. If the reagent contains bifunctional impurities (e.g., diol-PEG), it can act as a cross-linker, covalently linking two or more protein molecules together and directly causing aggregation.[2] It is crucial to source high-quality reagents from reputable suppliers and handle them according to storage instructions to prevent degradation.[9][10]
Visual Workflows and Logical Diagrams
Troubleshooting Guide
If you observe or suspect protein aggregation during or after this compound labeling, follow this systematic troubleshooting workflow.
Step 1: Optimize Reaction Conditions
The stability of your protein is highly dependent on its environment. Systematically screen parameters to find the optimal conditions.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Default Range | Optimization Strategy | Rationale |
|---|---|---|---|
| Protein Concentration | 1-10 mg/mL | Test a range from low to high (e.g., 0.5, 1, 2, 5 mg/mL).[2] | High concentrations increase the chance of intermolecular interactions.[2][3] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Evaluate different molar excesses (e.g., 2:1, 5:1, 10:1).[2] | While a higher ratio drives the reaction, an excessive amount of PEG can sometimes promote aggregation. |
| pH | 6.5 - 8.0 | Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).[2] Avoid the protein's isoelectric point (pI). | pH affects protein surface charge and stability. Proteins are often least soluble at their pI.[3] |
| Temperature | Room Temp (20-25°C) | Perform the reaction at a lower temperature (e.g., 4°C).[2][11] | Lowering the temperature slows down both the labeling reaction and aggregation kinetics.[2][11] |
| Ionic Strength | 50-150 mM NaCl | Test different salt concentrations (e.g., 50, 150, 250 mM NaCl). | Salts can screen electrostatic interactions that may either prevent or cause aggregation depending on the protein.[3][12] |
Step 2: Incorporate Stabilizing Excipients
If optimizing primary conditions is insufficient, adding stabilizing excipients to the reaction buffer can significantly reduce aggregation.[2]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 0.25-1 M (Sugars)[11] 5-20% (v/v) (Glycerol)[11] | Osmolytes that are preferentially excluded from the protein surface, favoring a compact, stable conformation.[8][13] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM[11] | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[3][11] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v)[2] | Non-ionic detergents that reduce surface tension and prevent protein adsorption to surfaces, a common trigger for aggregation.[2][13] |
Step 3: Modify Reaction Kinetics
A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow the reaction rate.[2]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the this compound reagent at once, add it in several smaller aliquots over a period of time (e.g., add 25% of the total volume every 30 minutes).[2]
Experimental Protocols
Protocol 1: Systematic Screening of Labeling Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, and pH to minimize aggregation during this compound labeling.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock of your protein (e.g., 10-20 mg/mL) in a simple buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0).
-
Prepare a fresh, concentrated stock of this compound reagent in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Prepare a set of reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
-
Set up a Screening Matrix:
-
Use a 96-well plate or microcentrifuge tubes to set up a series of small-scale reactions (e.g., 50-100 µL total volume).
-
Vary one parameter at a time. For example, in the first set of experiments, keep the pH and PEG ratio constant while testing different protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[2]
-
In the next set, use the best protein concentration from the first screen and test different PEG:protein molar ratios (e.g., 2:1, 5:1, 10:1, 20:1).[2]
-
-
Reaction Incubation:
-
Initiate the reactions by adding the this compound stock solution.
-
Incubate the reactions for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C or room temperature), with gentle mixing if required.
-
-
Analysis:
-
After incubation, visually inspect each reaction for signs of precipitation or cloudiness.
-
Analyze each sample using a primary detection method like SEC-HPLC or DLS to quantify the percentage of aggregate formation.
-
Select the condition that yields the highest labeling efficiency with the lowest amount of aggregation for scale-up.
-
Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, aggregated, and fragmented protein species in a sample before and after PEGylation.
Methodology:
-
System Setup:
-
Equilibrate a suitable SEC-HPLC column (e.g., Tosoh TSKgel G3000SWxL) with a filtered and degassed mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.9).[14]
-
-
Sample Preparation:
-
Prior to injection, centrifuge the samples (e.g., at 14,000 x g for 5 minutes) to pellet any large, insoluble aggregates.[14]
-
Dilute the supernatant to a concentration suitable for the column and detector (typically 0.1-1.0 mg/mL).
-
-
Data Acquisition:
-
Inject a consistent volume of each sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. High molecular weight species (aggregates) will elute first, followed by the monomer, and then any low molecular weight fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks and multiplying by 100.
-
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG Linkers & PEGylation Reagents Supplier [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes to avoid when using m-PEG8-MS
Welcome to the technical support center for m-PEG8-MS reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments. The term "this compound" can refer to either m-PEG8-Mesylate or m-PEG8-NHS ester. This guide covers both possibilities to ensure you find the information you need.
Frequently Asked Questions (FAQs)
Q1: What is the difference between m-PEG8-Mesylate and m-PEG8-NHS ester?
A1: The key difference lies in their reactive groups and, consequently, their primary applications.
-
m-PEG8-Mesylate (this compound): This reagent has a mesylate (-SO₃CH₃) group. The mesylate is an excellent leaving group in nucleophilic substitution reactions. It is versatile and can react with various nucleophiles, including amines, thiols, and alcohols, to form stable linkages.
-
m-PEG8-NHS ester: This reagent contains an N-hydroxysuccinimide (NHS) ester. It is highly reactive and specific towards primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at physiological to slightly basic pH, forming a stable amide bond.
Q2: How should I store and handle my this compound reagent?
A2: Proper storage and handling are critical to maintain the reactivity of your reagent.
| Reagent | Storage Condition | Handling Recommendations |
| m-PEG8-Mesylate | Store at -20°C, desiccated, and protected from light. | Allow the vial to warm to room temperature before opening to prevent condensation. Use under an inert atmosphere (e.g., argon or nitrogen) if possible. Prepare solutions fresh before use. |
| m-PEG8-NHS ester | Store at -20°C, desiccated, and protected from light.[1] | Allow the vial to warm to room temperature before opening.[1] NHS esters are highly susceptible to hydrolysis, so minimize exposure to moisture.[2] Use anhydrous solvents like DMSO or DMF to prepare stock solutions.[2] |
Q3: My PEGylation reaction is not working. What are the common causes?
A3: Several factors can lead to a failed PEGylation reaction. The most common include:
-
Inactive Reagent: The this compound reagent may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly hinder the reaction.
-
Problem with the Molecule to be Conjugated: The target functional groups on your protein, peptide, or small molecule may not be available or reactive.
-
Presence of Competing Nucleophiles: Certain buffer components or impurities can react with your PEG reagent, reducing the yield of your desired conjugate.
Troubleshooting Guide: m-PEG8-Mesylate (this compound)
This section provides solutions to common problems encountered when using m-PEG8-Mesylate.
| Problem | Possible Cause | Solution |
| Low or no conjugation | Inactive m-PEG8-Mesylate: The reagent may have hydrolyzed. | Ensure proper storage and handling. Use fresh reagent if degradation is suspected. |
| Low nucleophilicity of the target molecule: The amine, thiol, or alcohol group on your substrate is not sufficiently reactive. | For amines and thiols, increase the pH of the reaction buffer to deprotonate the functional group and increase its nucleophilicity. Be mindful of the stability of your target molecule at higher pH. For alcohols, a stronger base may be required to deprotonate the hydroxyl group. | |
| Steric hindrance: The target functional group may be sterically inaccessible. | Increase the reaction time and/or temperature. Consider using a longer PEG linker to overcome steric hindrance. | |
| Multiple products or side reactions | Reaction with multiple functional groups: Your target molecule may have several nucleophilic sites. | To achieve site-specific PEGylation, consider using protecting groups for non-target functional groups. Optimize the stoichiometry by using a lower molar excess of the m-PEG8-Mesylate. |
| Reaction with buffer components: Some buffers contain nucleophiles that can react with the mesylate. | Use non-nucleophilic buffers such as PBS, HEPES, or borate (B1201080) buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | |
| Difficulty in purifying the conjugate | Similar properties of starting materials and product: The PEGylated product may have similar chromatographic behavior to the unreacted starting materials. | Use a combination of purification techniques. Size exclusion chromatography (SEC) is effective for separating based on size, while ion-exchange chromatography (IEX) can separate based on charge differences. Reverse-phase HPLC can also be effective for smaller molecules. |
Troubleshooting Guide: m-PEG8-NHS Ester
This section addresses common issues when working with m-PEG8-NHS ester.
| Problem | Possible Cause | Solution |
| Low or no conjugation | Hydrolyzed m-PEG8-NHS ester: NHS esters are highly sensitive to moisture and will hydrolyze back to the carboxylic acid, rendering them inactive.[2] | Store the reagent desiccated at -20°C.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2] Avoid aqueous stock solutions. |
| Incorrect pH: The reaction pH is critical. If the pH is too low, the primary amines on the target molecule will be protonated and non-nucleophilic.[3] If the pH is too high, the hydrolysis of the NHS ester will be rapid.[3] | The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[2] A pH of 8.3-8.5 is often recommended as a good compromise between amine reactivity and NHS ester stability.[3] | |
| Presence of primary amine-containing buffers: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[1] | Use amine-free buffers such as phosphate, bicarbonate, or borate buffers. If Tris or glycine is needed, it can be used to quench the reaction after it is complete.[1] | |
| Low yield of the desired conjugate | Competition from hydrolysis: Even under optimal pH conditions, hydrolysis is a competing reaction. | Increase the concentration of the protein or target molecule to favor the bimolecular reaction with the amine over the reaction with water. Use a higher molar excess of the m-PEG8-NHS ester (typically 5-20 fold).[2] |
| Heterogeneous product (multiple PEGylations) | Multiple accessible primary amines: Proteins often have multiple lysine residues and an N-terminus that can react. | Control the stoichiometry by adjusting the molar ratio of m-PEG8-NHS ester to your protein. A lower ratio will favor mono-PEGylation. Reaction time can also be optimized to control the degree of PEGylation. |
| Difficulty in purifying the conjugate | Presence of unreacted PEG and protein: The crude reaction mixture contains unreacted starting materials and byproducts. | Size-exclusion chromatography (SEC) is highly effective for removing excess, unreacted m-PEG8-NHS ester and separating the PEGylated protein from the unmodified protein.[4] Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation due to the "charge shielding" effect of the PEG chains.[4] |
Quantitative Data Summary
pH Dependence of m-PEG8-NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. Higher pH leads to a faster rate of hydrolysis, reducing the amount of active reagent available for conjugation.
| pH | Half-life of NHS ester | Implication for Conjugation |
| 7.0 | ~4-5 hours (at 0°C) | Slower reaction with amines, but the reagent is more stable. |
| 8.0 | ~1 hour (at room temp) | Good balance between amine reactivity and reagent stability. |
| 8.6 | ~10 minutes (at 4°C) | Fast reaction with amines, but rapid hydrolysis requires short reaction times and optimal conditions. |
| > 9.0 | Minutes | Very rapid hydrolysis; generally not recommended for efficient conjugation. |
Data is generalized from typical NHS ester behavior.
Experimental Protocols
General Protocol for Protein Conjugation with m-PEG8-NHS Ester
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare the m-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the m-PEG8-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution. The optimal ratio should be determined empirically.[2]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[2]
Visualizations
Caption: A general experimental workflow for a PEGylation reaction.
Caption: A troubleshooting decision tree for low or no conjugation.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing m-PEG8-MS Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of proteins and peptides. Specifically, m-PEG8-MS, a monodispersed PEG reagent with a methoxy (B1213986) end-cap and an N-hydroxysuccinimide (NHS) ester, is frequently employed for its ability to react with primary amines on biomolecules. Comprehensive characterization of these conjugates is critical to ensure product quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques for characterizing this compound conjugates, supported by experimental data and detailed protocols.
Key Characterization Parameters
The primary goals in characterizing this compound conjugates include:
-
Determination of the degree of PEGylation: Quantifying the number of PEG molecules attached per protein/peptide molecule.
-
Identification of PEGylation sites: Pinpointing the specific amino acid residues (e.g., lysine, N-terminus) where PEGylation has occurred.[1]
-
Quantification of unreacted materials and impurities: Measuring residual free PEG and non-PEGylated protein.[2]
-
Assessment of conjugate purity and heterogeneity: Evaluating the distribution of different PEGylated species.[1]
-
Analysis of higher-order structure and aggregation: Investigating the impact of PEGylation on protein conformation and stability.[3]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the thorough characterization of PEGylated conjugates. The following table summarizes and compares the most common techniques employed.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of the conjugate, degree of PEGylation, identification of PEGylation sites (with peptide mapping).[1][4] | High accuracy and sensitivity, provides direct mass information.[1] | Complex spectra with heterogeneous PEG reagents (less of an issue with monodisperse m-PEG8), potential for ion suppression.[5] |
| MALDI-TOF MS | Soft ionization technique that desorbs and ionizes large molecules with minimal fragmentation. | Average molecular weight, degree of PEGylation.[1] | Rapid, tolerant of some buffer components. | Primarily qualitative, lower resolution for heterogeneous samples.[1] |
| ESI-MS | Produces multiply charged ions from a solution, allowing for the analysis of large molecules on mass analyzers with a limited m/z range. | Accurate molecular weight, can be coupled with liquid chromatography (LC-MS).[5] | Amenable to automation, provides high-resolution data.[1] | Sensitive to salts and detergents, complex spectra from polydisperse PEGs.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary phase. | Purity, quantification of conjugate, free PEG, and unreacted protein, degree of PEGylation (when calibrated).[] | Highly reproducible, quantitative, versatile with different column chemistries.[] | Indirect measurement of molecular properties, requires reference standards for accurate quantification. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Purity, aggregation analysis, separation of PEGylated from non-PEGylated protein. | Mild separation conditions, preserves native protein structure. | Resolution can be limited, especially for species with similar hydrodynamic volumes. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Purity, separation of positional isomers, can be coupled with MS. | High resolution, excellent for purity assessment. | Denaturing conditions, may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Confirmation of covalent linkage, structural changes upon PEGylation, determination of PEGylation sites.[7][8] | Provides detailed structural information in solution, non-destructive.[7] | Lower sensitivity compared to MS, complex spectra for large proteins, requires high sample concentrations.[8] |
| Light Scattering (LS) | Measures the intensity of light scattered by molecules in solution. | Absolute molar mass, size (hydrodynamic radius), aggregation state, conjugate analysis (protein and PEG components).[3][9] | First-principles method (no calibration standards needed for molar mass), non-invasive.[3] | Requires accurate concentration determination, sensitive to dust and aggregates. |
| Multi-Angle Light Scattering (MALS) | Measures scattered light at multiple angles to determine molar mass and radius of gyration. | Absolute molar mass, size, can be coupled with SEC (SEC-MALS).[3] | High accuracy for molar mass determination. | More complex instrumentation and data analysis. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the diffusion coefficient and hydrodynamic radius. | Hydrodynamic radius, size distribution, detection of aggregates.[10] | Rapid assessment of sample quality and aggregation. | Low resolution, provides an intensity-weighted average size.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization. Below are representative protocols for key techniques.
Intact Mass Analysis by LC-MS (ESI-QTOF)
This method is used to determine the molecular weight of the intact this compound conjugate and to assess the degree of PEGylation.
-
Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceLink Q-TOF MS.
-
LC Conditions:
-
Column: Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: 20-80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Mass Range: 1000-5000 m/z.
-
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the molecular weights of the different PEGylated species can be determined.
Purity and Aggregation Analysis by SEC-MALS
This technique separates the conjugate from aggregates and unreacted protein while simultaneously measuring the absolute molar mass of each species.
-
Instrumentation: HPLC system (e.g., Agilent 1200 series) with a UV detector, a MALS detector (e.g., Wyatt DAWN HELEOS II), and a differential refractive index (dRI) detector (e.g., Wyatt Optilab T-rEX).
-
SEC Conditions:
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50 µL.
-
-
Data Analysis: Data from all three detectors (UV, MALS, dRI) are collected and analyzed using specialized software (e.g., ASTRA). The molar mass is calculated for each eluting peak, allowing for the identification of monomers, dimers, and higher-order aggregates. The conjugate analysis algorithm can be used to determine the molar mass of the protein and the attached PEG separately.[3]
Identification of PEGylation Sites by Peptide Mapping LC-MS/MS
This "bottom-up" proteomics approach identifies the specific amino acid residues that have been modified with m-PEG8.
-
Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured (e.g., with urea), reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide).
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS).
-
Instrumentation: A nano-LC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240).
-
LC Conditions: A gradient of acetonitrile in 0.1% formic acid is used to elute peptides from a C18 column.
-
MS/MS Analysis: The mass spectrometer acquires precursor ion scans (MS1) followed by fragmentation of the most abundant peptides (MS2).
-
-
Data Analysis: The MS/MS spectra are searched against the protein sequence using database search algorithms (e.g., Mascot, Sequest). The mass shift corresponding to the m-PEG8 moiety will be identified on specific peptides, pinpointing the site of modification.
Workflow and Data Visualization
A logical workflow is essential for the comprehensive characterization of this compound conjugates. The following diagram illustrates a typical analytical workflow.
Caption: Workflow for this compound conjugate characterization.
The characterization of this compound conjugates requires a suite of orthogonal analytical techniques. While mass spectrometry provides direct information on mass and modification sites, chromatography is essential for assessing purity and heterogeneity. Light scattering and NMR offer valuable insights into the higher-order structure and solution behavior of the conjugate. By employing a combination of these methods, researchers and drug developers can ensure a comprehensive understanding of their PEGylated products, ultimately leading to safer and more effective biotherapeutics.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wyatt.com [wyatt.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 7. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light Scattering Techniques for Protein and Polymer Characterization | Separation Science [sepscience.com]
- 10. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Mass Spectrometry Analysis of m-PEG8-MS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of m-PEG8-MS (methoxy-polyethylene glycol with a maleimide (B117702) reactive group) for protein labeling and its subsequent analysis by mass spectrometry, benchmarked against other common PEGylation reagents. This guide includes detailed experimental protocols, quantitative comparisons, and visual workflows to assist researchers in making informed decisions for their bioconjugation strategies.
Comparison of Common PEGylation Chemistries
The choice of reactive group on the PEG linker is a critical determinant of the specificity, efficiency, and stability of the resulting protein conjugate. Below is a comparison of this compound (Maleimide) with a common alternative, m-PEG8-NHS ester.
| Feature | This compound (Maleimide) | m-PEG8-NHS Ester |
| Target Residue | Cysteine (Thiol group) | Lysine (B10760008) (Primary amine group), N-terminus |
| Specificity | High - Cysteine is a relatively rare amino acid, allowing for site-specific modification.[1] | Moderate - Lysine residues are generally abundant on the protein surface, leading to a heterogeneous mixture of PEGylated species. |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5[2] |
| Bond Formed | Stable Thioether bond | Stable Amide bond[2] |
| Key Advantages | Enables the production of homogeneous, site-specifically PEGylated proteins.[1] | Simple and rapid one-step labeling process.[2] |
| Key Disadvantages | Requires the presence of a free cysteine, which may necessitate protein engineering. The thioether bond can undergo a retro-Michael addition, leading to potential dissociation. | Can lead to a loss of biological activity if lysine residues in the active or binding sites are modified. The high reactivity of the NHS ester makes it susceptible to hydrolysis.[2] |
| Stability | The thioether bond is generally stable, but can be susceptible to exchange reactions with other thiols, such as glutathione, in vivo.[3] | The amide bond is highly stable under physiological conditions. |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling with this compound
This protocol outlines the steps for the covalent attachment of this compound to a cysteine residue on a target protein.
Materials:
-
Protein of interest with at least one free cysteine residue in a degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0).
-
This compound reagent.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
This compound Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted this compound.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: Mass Spectrometry Analysis of this compound Labeled Protein
This protocol describes the general workflow for the analysis of the PEGylated protein by LC-MS/MS.
Materials:
-
Purified this compound labeled protein.
-
Denaturation and reduction buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5, with 10 mM DTT).
-
Alkylation reagent (e.g., 55 mM iodoacetamide (B48618) in 100 mM Tris-HCl, pH 8.5).
-
Trypsin (sequencing grade).
-
LC-MS grade water and acetonitrile (B52724) with 0.1% formic acid.
-
A high-resolution mass spectrometer coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Denaturation and Reduction: Denature the PEGylated protein sample in the denaturation and reduction buffer and incubate for 1 hour at 37°C.
-
Alkylation: Alkylate the reduced cysteine residues by adding the iodoacetamide solution and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
-
-
LC-MS/MS Analysis:
-
Chromatography: Acidify the digested peptide mixture with formic acid and inject it onto a C18 reversed-phase column. Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.[5]
-
Mass Spectrometry: Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
-
-
Data Analysis:
-
Use a suitable proteomics software suite to search the acquired MS/MS spectra against the protein sequence database.
-
Include the mass of the this compound modification on cysteine residues as a variable modification in the search parameters.
-
Manually validate the identification of PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Comparison of this compound (Maleimide) and m-PEG8-NHS ester reaction chemistry.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. LC/MS and LC/MS/MS determination of protein tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Confirmation of m-PEG8-MS: Unraveling the Power of NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in PEGylation, the precise structural confirmation of intermediates like methoxy-poly(ethylene glycol)8-methanesulfonate (m-PEG8-MS) is critical for ensuring the quality, efficacy, and safety of the final bioconjugates. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for unambiguous structural elucidation. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods—Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC)—for the structural confirmation of this compound, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Alternatives
The choice of analytical technique for characterizing this compound depends on the specific information required. While MS and SEC are excellent for determining molecular weight and purity, NMR provides unparalleled detail about the molecular structure, including confirmation of functional groups and quantification of impurities.
| Parameter | ¹H NMR Spectroscopy | Mass Spectrometry (e.g., ESI-MS) | Size Exclusion Chromatography (SEC) |
| Primary Information | Detailed molecular structure, functional group confirmation, purity, and molecular weight estimation. | High-resolution molecular weight and confirmation of elemental composition. | Molecular weight distribution and hydrodynamic volume. |
| Structural Detail | High. Provides information on the chemical environment of each proton and carbon atom. | Moderate. Provides fragmentation patterns that can infer structure. | Low. Provides no direct structural information beyond size. |
| Functional Group Confirmation | Excellent. Directly observes protons and carbons of the methoxy (B1213986) and mesylate groups. | Indirect. Inferred from mass shifts. | Not applicable. |
| Purity Assessment | Excellent. Can quantify impurities with distinct NMR signals. | Good. Can detect impurities with different mass-to-charge ratios. | Good. Can detect impurities with different hydrodynamic volumes. |
| Molecular Weight Determination | Good. Can be calculated from the integration of end-group signals relative to the repeating units. | Excellent. Provides precise mass determination. | Good. Provides average molecular weight (Mw, Mn) and polydispersity index (PDI). |
| Sample Preparation | Simple. Dissolution in a deuterated solvent. | More complex. Requires specific matrices and ionization conditions. | Simple. Dissolution in an appropriate mobile phase. |
| Quantitative Analysis | Yes. Can be used for quantitative analysis of purity and degree of functionalization. | Can be quantitative with appropriate standards. | Primarily for relative quantification of size distribution. |
| Limitations | Lower sensitivity compared to MS. Complex spectra for polydisperse samples. | May not distinguish between isomers. Ionization efficiency can vary. | Does not provide structural information. Resolution may be limited for small PEG oligomers. |
NMR Spectroscopy for this compound Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural verification of this compound. The expected chemical shifts provide a unique fingerprint of the molecule.
Expected ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-O- | ~3.38 | s | 3H |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 | m | 28H |
| -CH₂-O-SO₂- | ~4.30 | t | 2H |
| CH₃-SO₂- | ~3.17 | s | 3H |
Expected ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| CH₃-O- | ~59.0 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.5 |
| -CH₂-O-SO₂- | ~69.2 |
| CH₃-SO₂- | ~37.9 |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The data can be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-32.
-
Relaxation delay: 5 seconds.
-
Acquisition time: 4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+Na]⁺ ion for this compound (C₁₇H₃₆O₁₀S) would be approximately m/z 463.19.
-
Data Analysis: Analyze the resulting spectrum to confirm the molecular weight of the compound.
3. Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to be used for the analysis.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a column suitable for the molecular weight range of the PEG oligomer.
-
Analysis Conditions:
-
Mobile phase: e.g., Tetrahydrofuran (THF) or an aqueous buffer.
-
Flow rate: e.g., 1.0 mL/min.
-
Column temperature: e.g., 35 °C.
-
-
Data Analysis: Calibrate the system with appropriate PEG standards. Analyze the chromatogram to determine the molecular weight distribution and purity of the sample.
Visualizing the Workflow and Structure
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the analytical techniques for the comprehensive characterization of this compound.
A Head-to-Head Comparison: m-PEG8-MS for Advanced PEGylation Strategies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic molecule development, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, stands as a cornerstone technology for enhancing the pharmacokinetic and pharmacodynamic properties of biologics and small molecule drugs. The choice of PEGylation reagent is a critical decision that dictates the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides an in-depth, objective comparison of m-PEG8-MS (methoxy-polyethylene glycol-methanesulfonyl) with other commonly employed PEGylation reagents, supported by representative experimental data and detailed protocols.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent hinges on a balance of reactivity, specificity, and the stability of the resulting linkage. While numerous reagents are available, this guide focuses on comparing this compound, a methanesulfonyl-activated PEG, with the widely used N-hydroxysuccinimide (NHS) ester-activated PEGs.
Key Differences in Reactivity and Stability
This compound features a mesylate (methanesulfonyl) group, which is a good leaving group that reacts with nucleophiles such as amines and thiols. This reaction forms a stable amine or thioether bond. In contrast, NHS-activated PEGs react primarily with primary amines to form an amide bond. The stability of these linkages under physiological conditions can influence the in vivo half-life and efficacy of the conjugated molecule.
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for this compound and a comparable m-PEG8-NHS ester. The data presented is representative of typical experimental outcomes and is intended to provide a basis for comparison.
| Parameter | This compound | m-PEG8-NHS Ester | Rationale for Difference |
| Target Functional Group | Primary Amines, Thiols | Primary Amines | The mesylate group of this compound can react with both amines and thiols, offering broader reactivity. NHS esters are highly specific for primary amines. |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | Both reactions proceed efficiently at physiological to slightly basic pH. |
| Reaction Time (at RT) | 2 - 4 hours | 1 - 2 hours | NHS ester reactions are generally faster due to the high reactivity of the NHS ester group. |
| Conjugation Efficiency | High | Very High | NHS esters often exhibit slightly higher conjugation efficiencies with primary amines under optimal conditions. |
| Linkage Stability | High (Amine/Thioether bond) | High (Amide bond) | Both formed bonds are generally stable under physiological conditions. The thioether bond formed with thiols is particularly robust. |
| Hydrolytic Stability of Reagent | Moderate | Low | NHS esters are highly susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency if not used promptly after preparation. Mesylates have better hydrolytic stability. |
| In Vitro Performance | Unconjugated Molecule | This compound Conjugated | m-PEG8-NHS Ester Conjugated |
| Aqueous Solubility | Low to Moderate | High | High |
| In Vitro Potency (IC50) | Potentially Higher | May be slightly reduced | May be slightly reduced |
| Metabolic Stability | Variable | Generally Increased | Generally Increased |
| In Vivo Performance | Unconjugated Molecule | This compound Conjugated | m-PEG8-NHS Ester Conjugated |
| Plasma Half-life (t1/2) | Shorter | Longer | Longer |
| Bioavailability | Variable | Generally Increased | Generally Increased |
| Immunogenicity | Can be immunogenic | Reduced | Reduced |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable PEGylation studies.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or on ice for 4-8 hours with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Protein Conjugation with m-PEG8-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG8-NHS Ester reagent
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or SEC materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG8-NHS Ester reagent in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG8-NHS Ester to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2-4 hours with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using dialysis or size-exclusion chromatography.
Protocol 3: Analysis of Conjugation Efficiency by SDS-PAGE
Materials:
-
PEGylated and non-PEGylated protein samples
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare samples of the non-PEGylated protein and the purified PEGylated protein at equivalent protein concentrations.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and visualize using a gel imaging system.
-
Data Analysis: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a band with a higher apparent molecular weight. The intensity of the bands can be used to estimate the extent of conjugation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylation.
A Head-to-Head Comparison of m-PEG8-MS and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical decision that can significantly impact the efficacy, stability, and overall success of a conjugate. This guide provides an in-depth, objective comparison of two prominent amine-reactive polyethylene (B3416737) glycol (PEG) linkers: m-PEG8-MS and NHS-ester PEG linkers.
This comparison will delve into their respective reaction mechanisms, stability profiles, and provide experimental data to guide your selection process.
Introduction to Amine-Reactive PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in drug development and biotechnology. The process of covalently attaching PEG chains to biomolecules, known as PEGylation, can enhance their therapeutic properties by increasing solubility, extending circulation half-life, and reducing immunogenicity. The effectiveness of PEGylation is highly dependent on the linker chemistry used to attach the PEG to the biomolecule.
This guide focuses on two types of amine-reactive linkers that target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins:
-
This compound: A PEG linker activated with a methanesulfonyl (mesyl) group. The mesyl group is a good leaving group, making the linker susceptible to nucleophilic attack by primary amines.
-
NHS-ester PEG: A PEG linker activated with an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for their high reactivity towards primary amines, forming stable amide bonds.[1][2]
Reactivity and Specificity
Both this compound and NHS-ester PEG linkers react with primary amines to form stable covalent bonds. However, their reaction mechanisms and specificity profiles exhibit key differences.
This compound (Mesylate) linkers react with primary amines via a nucleophilic substitution reaction. The amine attacks the carbon atom to which the mesylate group is attached, displacing the mesylate as a leaving group and forming a stable secondary amine linkage. While primary amines are the main target, sulfonyl esters can also exhibit reactivity towards other nucleophiles like thiols (cysteine residues) under certain conditions, which could lead to a less specific conjugation profile compared to NHS esters.
NHS-ester PEG linkers react with primary amines through nucleophilic acyl substitution.[3] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] NHS esters are highly reactive and generally show good specificity for primary amines at physiological to slightly basic pH (7.2-8.5).[4][5] However, at higher pH values, the reactivity with other nucleophiles can increase.
Stability and Hydrolysis
A critical factor in bioconjugation is the stability of the linker in the aqueous reaction environment. Hydrolysis of the reactive group is a competing reaction that can reduce conjugation efficiency.
NHS-ester PEG linkers are known to be susceptible to hydrolysis, which increases with pH.[5][6] The half-life of an NHS ester can range from hours at neutral pH to minutes at a pH of 8.5 or higher.[6] This necessitates that bioconjugation reactions with NHS esters be performed promptly after the reagent is dissolved and under carefully controlled pH conditions to maximize conjugation efficiency.
Quantitative Performance Comparison
While direct head-to-head experimental data for this compound versus NHS-ester PEG8 under identical conditions is limited in publicly available literature, the following table summarizes key performance parameters based on the known chemical properties of each reactive group.
| Feature | This compound (Mesylate) | NHS-ester PEG8 |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Secondary Amine | Amide |
| Optimal Reaction pH | 7.5 - 9.0 | 7.2 - 8.5[4][5] |
| Reaction Time | Typically 2-24 hours | 30 minutes - 2 hours[4] |
| Stability in Aqueous Buffer | Generally more stable than NHS-esters | Prone to hydrolysis, especially at higher pH[5][6] |
| Key Side Reaction | Potential for reaction with other nucleophiles (e.g., thiols) | Hydrolysis of the NHS ester[5] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for protein conjugation using both this compound and NHS-ester PEG linkers.
Protocol 1: Protein Conjugation with this compound
This protocol provides a general procedure for the PEGylation of a protein with an this compound linker. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 4-24 hours or at 4°C for 16-48 hours with gentle stirring. The longer incubation time is due to the generally lower reactivity of mesylates compared to NHS esters.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to react with any unreacted this compound.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: Protein Conjugation with NHS-ester PEG8
This protocol describes a general procedure for labeling a protein with an NHS-ester PEG8 linker.[4]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester PEG8
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare NHS-ester PEG8 Stock Solution: Immediately before use, dissolve the NHS-ester PEG8 in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG8 to the protein solution.[4] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[4]
Visualizing the Chemistries and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugates of Peptides and Proteins to Polyethylene Glycols | Springer Nature Experiments [experiments.springernature.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: A Comparative Guide to Monodisperse PEG Linkers like m-PEG8-MS in Drug Development
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Polyethylene Glycol (PEG) linkers have become a cornerstone in bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] However, not all PEG linkers are created equal. This guide provides a comprehensive comparison between monodisperse PEG linkers, exemplified by m-PEG8-MS, and their polydisperse counterparts, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.
The Monodispersity Advantage: Precision and Predictability
The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1] Monodisperse PEGs, such as this compound, are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[1] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[1][4] This seemingly subtle difference has profound implications for the development of therapeutics.
The homogeneity of monodisperse PEG linkers translates to a more uniform and well-defined final drug conjugate.[2] This uniformity simplifies the characterization and manufacturing processes, ensuring high batch-to-batch consistency.[1] Perhaps more critically, the precise nature of monodisperse linkers leads to more predictable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1] The defined structure-activity relationship (SAR) allows for the fine-tuning of linker length to optimize drug efficacy and delivery.[1]
In contrast, the inherent heterogeneity of polydisperse PEGs can lead to a mixture of drug conjugates with varying properties, complicating analytical characterization and potentially leading to inconsistent clinical outcomes.[4] This variability can also contribute to an increased risk of immunogenicity.[2]
Comparative Analysis: Monodisperse vs. Polydisperse PEG Linkers
The superiority of monodisperse PEG linkers is not merely theoretical. Experimental data consistently demonstrates their advantages in key performance areas.
Physicochemical Properties
The defined nature of monodisperse PEGs leads to distinct physicochemical properties compared to their polydisperse counterparts.
| Property | Monodisperse PEG (e.g., this compound) | Polydisperse PEG | Significance in Drug Development |
| Molecular Weight | Precisely defined | Average value with a distribution | Enables precise control over conjugate properties and simplifies characterization.[1] |
| Purity | High (single molecular entity) | Mixture of different chain lengths | Ensures a homogeneous final product, leading to consistent performance.[1] |
| Characterization | Straightforward (e.g., MS, NMR) | More complex (e.g., GPC/SEC, MALDI-TOF MS) | Facilitates quality control and regulatory approval processes.[1] |
| Batch-to-Batch Consistency | High | Can be variable | Critical for reproducible manufacturing and reliable clinical outcomes.[1] |
Performance in Biological Systems
The advantages of monodispersity extend to the biological performance of PEGylated conjugates.
| Performance Metric | Monodisperse PEG | Polydisperse PEG | Experimental Evidence |
| Protein Adsorption | Reduced | Higher | Studies on PEGylated gold nanoparticles showed a ~70% reduction in protein adsorption in fetal bovine serum and ~60% in human serum with monodisperse PEGs compared to polydisperse PEGs.[1] |
| Pharmacokinetics (Half-life) | More predictable and extended | Variable and potentially shorter | Monodisperse PEGylated gold nanoparticles exhibited a significantly longer blood circulation half-life (21.9-23.6 h) compared to those with polydisperse PEGs (8.8 h).[1] |
| Immunogenicity | Reduced risk | Higher potential for anti-PEG antibody formation | The uniform structure of monodisperse PEGs is less likely to elicit an immune response.[2][5] |
| ADC Efficacy | Potentially higher | Can be suboptimal | Studies have shown that ADCs with PEG linkers of 8 units or more exhibit significantly higher tumor exposures and greater reduction in tumor weight compared to non-PEGylated or shorter-chain PEGylated ADCs.[6] |
The Critical Role of Linker Length: The Case for PEG8
The length of the PEG linker is a crucial parameter that can be fine-tuned to optimize the therapeutic index of a drug conjugate.[6][7] Longer PEG chains generally lead to increased hydrophilicity, which can be advantageous for solubilizing hydrophobic drug payloads and preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[2][7] This enhanced solubility and stability contribute to improved pharmacokinetics, with longer circulation times leading to greater tumor accumulation.[6][7]
Research on the impact of PEG chain length on ADC efficacy has shown a clear trend: increasing the number of PEG units can lead to improved in vivo performance.[6] Specifically, ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor exposures and a more pronounced reduction in tumor weight compared to those with 2 or 4 PEG units.[6] This suggests that a PEG8 linker, as in this compound, strikes a favorable balance, providing sufficient hydrophilicity and length to enhance the therapeutic properties of the conjugate without being excessively long, which could potentially hinder cell permeability or payload release.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural difference between monodisperse and polydisperse PEG linkers.
Caption: A typical experimental workflow for ADC development.
Experimental Protocols
To facilitate the practical application of these concepts, detailed protocols for key experiments are provided below.
Protocol 1: Protein Conjugation with this compound (as an NHS ester)
This protocol outlines a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester-activated m-PEG8 linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG8-NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare m-PEG8-NHS Ester Solution: Immediately before use, dissolve the m-PEG8-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells.[1][8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (with monodisperse and polydisperse linkers)
-
Isotype control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs and the isotype control. Treat the cells with the ADCs for 72-96 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, predicting its potential for premature payload release.[6]
Materials:
-
ADC construct
-
Human or mouse plasma
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control.
-
Time Points: Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A magnetic beads.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the released payload.
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.
Protocol 4: In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC in a preclinical model.
Materials:
-
ADC construct
-
Tumor-bearing mouse model (e.g., SCID mice with xenografts)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, collection vials with anticoagulant)
-
Analytical equipment for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single intravenous dose of the ADC to the tumor-bearing mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) via retro-orbital or tail vein sampling.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.
Conclusion
The selection of a linker is a pivotal decision in the design of advanced therapeutics. Monodisperse PEG linkers, such as this compound, offer significant advantages over their polydisperse counterparts by providing a homogeneous, well-defined, and highly consistent product. This leads to more predictable and favorable pharmacokinetic and pharmacodynamic profiles, a reduced risk of immunogenicity, and ultimately, the potential for more effective and safer therapies. The experimental evidence and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and to advance the development of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of High Molecular Weight Multi-arm Functionalized PEG-Maleimide for Protein Conjugation by Charge Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to In Vitro Functional Assays for m-PEG8-MS Conjugates
For researchers, scientists, and drug development professionals, the functional characterization of bioconjugates is a critical step in the therapeutic development pipeline. The choice of a linker, such as the methoxy-polyethylene glycol (8)-mesylate (m-PEG8-MS), can profoundly influence the efficacy, stability, and pharmacokinetic properties of a molecule. This guide provides an objective comparison of in vitro functional assays for molecules conjugated with an m-PEG8 linker against alternatives, supported by experimental data and detailed protocols.
The inclusion of a PEG spacer, like the eight-unit ethylene (B1197577) glycol chain in m-PEG8, is a widely adopted strategy to enhance the solubility and cell permeability of conjugated molecules.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), the linker length is a crucial determinant of the efficacy of target protein degradation.[1] Similarly, for Antibody-Drug Conjugates (ADCs), the linker technology dictates the mechanism of payload release and significantly impacts the therapeutic index.[2]
Comparative Analysis of In Vitro Performance
The functional impact of an m-PEG8 linker is best understood through direct comparison with other linker technologies, such as simple alkyl chains or PEGs of varying lengths. The following tables summarize quantitative data from various studies to provide a comparative overview of key in vitro performance parameters.
For PROTACs: Target Protein Degradation
The primary function of a PROTAC is to induce the degradation of a target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Difference |
| m-PEG8 | ERα | MCF7 | Sub-micromolar | >90% | The flexible and hydrophilic nature of the PEG linker can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[3] |
| Alkyl Chain | CRBN | HEK293T | - | Weak Degradation | In some cases, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity, suggesting that the linker composition, not just its length and flexibility, is critical and target-dependent.[4] |
| Variable Length PEG | TBK1 | - | 3 nM (21-atom linker) | 96% | Linker length is critical; linkers shorter than 12 atoms showed no degradation, while those between 12 and 29 atoms were potent, with a decrease in potency at the longest length.[4] |
For ADCs: In Vitro Cytotoxicity
For ADCs, the key in vitro metric is cytotoxicity against target cancer cells, typically measured by the IC50 (the concentration at which 50% of cell viability is inhibited).
| Linker Type | Target Cell Line | IC50 (nM) | Fold Change vs. No PEG | Rationale for Difference |
| No PEG | NCI-N87 | ~1.5 | - | Direct conjugation without a PEG spacer can result in high in vitro potency. |
| PEG4 | NCI-N87 | ~6.75 | 4.5x reduction | The introduction of a PEG linker can sometimes introduce steric hindrance, potentially reducing binding affinity and in vitro cytotoxicity.[5] |
| PEG8 | MDA-MB-231 | ~0.5 | - | An optimal PEG length can balance improved solubility and pharmacokinetics with potent cytotoxicity.[5] |
| PEG12 | MDA-MB-231 | ~0.6 | - | Longer PEG chains may further impact the binding and internalization of the ADC.[5] |
| PEG24 | MDA-MB-231 | ~0.8 | - | A significant increase in PEG length can lead to a more pronounced decrease in in vitro potency.[5] |
| Cleavable (Val-Cit) | SK-BR-3 | 10-50 ng/mL | - | Cleavable linkers are designed to release the payload inside the cell, which can lead to a potent bystander effect, but may have lower plasma stability compared to non-cleavable linkers.[2] |
| Non-cleavable | - | Generally higher IC50 | - | Non-cleavable linkers rely on antibody degradation for payload release, which can result in a better safety profile but may lack a bystander effect.[2] |
Key In Vitro Functional Assays and Experimental Protocols
A comprehensive in vitro evaluation of this compound conjugates involves a suite of assays to characterize their efficacy, stability, and mechanism of action.
Target Protein Degradation Assay (for PROTACs)
This assay quantifies the ability of a PROTAC to induce the degradation of the target protein.
Experimental Protocol: Western Blotting [6]
-
Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Cytotoxicity Assay (for ADCs)
This assay determines the potency of an ADC in killing target cancer cells.
Experimental Protocol: MTT Assay [2]
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value.
In Vitro Plasma/Serum Stability Assay
This assay assesses the stability of the conjugate and the rate of premature payload release in plasma.
Experimental Protocol [2]
-
Incubation: Incubate the conjugate in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact conjugate and any released payload over time.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine its stability.
Cellular Uptake Assay
This assay quantifies the internalization of the conjugate by target cells.
Experimental Protocol: Flow Cytometry
-
Labeling: Label the conjugate with a fluorescent dye.
-
Cell Treatment: Treat target cells with the fluorescently labeled conjugate for various time points.
-
Sample Preparation: After incubation, wash the cells to remove any unbound conjugate and detach them from the plate.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
-
Data Analysis: An increase in intracellular fluorescence over time indicates cellular uptake.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).
References
In Vivo Stability of m-PEG8-Maleimide Linker: A Comparative Guide for Drug Development Professionals
A critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs) is the stability of the linker connecting the antibody to the cytotoxic payload. Premature drug release in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides a comparative analysis of the in vivo stability of the m-PEG8-Maleimide (m-PEG8-MS) linker, with a focus on relevant experimental data and methodologies.
The m-PEG8-Maleimide linker incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and improves pharmacokinetic properties. The maleimide (B117702) group allows for covalent conjugation to cysteine residues on the antibody. A prominent example of a clinically validated ADC utilizing a PEG8-containing linker is Loncastuximab tesirine (B3181916) (Zynlonta®). Its linker, maleimidopropionyl-PEG8-valine-alanine-p-aminobenzyloxycarbonyl (MP-PEG8-VA-PABC), showcases the successful application of this linker technology.
Comparative In Vivo Stability Data
The in vivo stability of an ADC is paramount, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell. Pharmacokinetic studies are essential for assessing this stability by measuring the levels of the intact ADC, total antibody, and prematurely released payload in circulation over time.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| PEG8-containing (cleavable) | Loncastuximab tesirine | Human | Half-life of the conjugated antibody: 10.4 days Half-life of the total antibody: 9.9 days | [1] |
| Valine-Citrulline (VC) (cleavable) | cAC10-vc-MMAE | Mouse | Apparent linker half-life: ~6.0 days (144 hours) | [2] |
| Valine-Citrulline (VC) (cleavable) | Generic ADCs | Mouse | Prone to premature cleavage by carboxylesterase 1c, leading to instability in mouse plasma. | [3] |
| Glutamic acid-Valine-Citrulline (EVCit) (cleavable) | Experimental ADC | Mouse | Demonstrates significantly improved stability in mouse plasma compared to VC linkers, with almost no premature cleavage. |
As the data indicates, the PEG8-containing linker in Loncastuximab tesirine exhibits excellent stability in humans, with a long half-life for the conjugated antibody.[1] This prolonged circulation time allows for effective tumor targeting. In contrast, the widely used valine-citrulline (VC) linker, while effective, has demonstrated instability in preclinical mouse models due to enzymatic cleavage.[3] This has led to the development of next-generation cleavable linkers, such as the glutamic acid-VC (EVCit) linker, which shows enhanced stability in mouse plasma.
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo linker stability is crucial for the preclinical and clinical development of ADCs. The following are standard methodologies employed in these studies.
Animal Dosing and Sample Collection
-
Animal Model: Typically, mice (including tumor xenograft models) or non-human primates are used.
-
Administration: The ADC is administered intravenously (IV).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours) post-injection. Plasma is then isolated by centrifugation.
Quantification of Intact ADC (Antibody-Conjugated Drug)
This is often performed using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well plate is coated with an antigen specific to the ADC's monoclonal antibody.
-
Sample Incubation: Plasma samples are added to the wells, allowing the ADC to bind to the coated antigen.
-
Detection: A secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate is added that reacts with the enzyme to produce a detectable signal (colorimetric or chemiluminescent), which is proportional to the amount of intact ADC.
Quantification of Total Antibody
An ELISA is also used to measure the total antibody concentration (both conjugated and unconjugated).
-
Plate Coating: Similar to the intact ADC ELISA, the plate is coated with the target antigen.
-
Sample Incubation: Plasma samples are added.
-
Detection: A secondary antibody that recognizes the antibody portion of the ADC (e.g., anti-human IgG) and is enzyme-conjugated is used for detection.
Quantification of Free Payload
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the amount of cytotoxic drug that has been prematurely released into circulation.
-
Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation. The supernatant, containing the small-molecule payload, is collected.
-
LC Separation: The supernatant is injected into a liquid chromatography system to separate the payload from other plasma components.
-
MS/MS Detection: The separated payload is then ionized and detected by a mass spectrometer, allowing for highly sensitive and specific quantification.
Visualizing the Experimental Workflow
Caption: Workflow for assessing the in vivo stability of ADCs.
Signaling Pathway: ADC Internalization and Payload Release
Caption: General pathway of ADC action.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of m-PEG8-MS and Other Crosslinking Agents for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. This guide provides a detailed comparative study of m-PEG8-MS (methoxy-polyethylene glycol-methanesulfonyl), a prominent member of the PEG family of linkers, against other widely used crosslinking agents. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable crosslinker for their specific application, be it in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), or other protein modifications.
Performance Comparison of Crosslinking Agents
The selection of a crosslinking agent hinges on a variety of factors including reaction efficiency, specificity towards target functional groups, the stability of the resulting bond, and the biocompatibility of the linker. Here, we compare this compound with two classes of commonly used non-PEGylated crosslinkers: N-hydroxysuccinimide (NHS) esters and glutaraldehyde (B144438).
| Feature | This compound | NHS Esters (e.g., DSS, BS3) | Glutaraldehyde |
| Target Group | Nucleophiles (primarily amines and thiols) | Primary amines (Lysine, N-terminus)[1][2] | Primary amines (Lysine)[3] |
| Reactive Group | Methanesulfonyl (Mesyl) | N-hydroxysuccinimide ester | Aldehyde |
| Bond Formed | Thioether or secondary amine | Stable amide bond[4] | Schiff base (often requires reduction for stability)[5] |
| Spacer Arm | 8-unit polyethylene (B3416737) glycol (hydrophilic) | Typically aliphatic chains (hydrophobic) | Short aliphatic chain |
| Solubility | High aqueous solubility | Generally lower aqueous solubility (Sulfo-NHS esters are more soluble)[6] | Soluble in aqueous solutions |
| Biocompatibility | Generally high, PEG chains can reduce immunogenicity[7][8] | Can be immunogenic | Can be cytotoxic and may induce undesirable protein aggregation[9] |
| Stability | Forms stable covalent bonds | Amide bond is highly stable; NHS ester itself is susceptible to hydrolysis[4][10] | Resulting Schiff base can be reversible; polymerization can occur[5][11] |
| Key Advantages | Improves solubility and pharmacokinetic properties of the conjugate, reduces aggregation.[8][12] | High reactivity and formation of stable amide bonds.[4] | Rapid and effective crosslinking. |
| Key Disadvantages | Potential for PEG to be immunogenic in some cases.[13] | Susceptible to hydrolysis, can lack specificity leading to heterogeneous products.[4][14] | Can lead to polymerization and cytotoxicity, may alter protein structure more significantly.[9][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful bioconjugation. Below are representative protocols for protein conjugation using this compound, an NHS-ester, and glutaraldehyde.
Protocol 1: Protein Conjugation with this compound
This protocol describes a general procedure for the conjugation of a protein with this compound, targeting primary amine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
Protocol 2: Protein Crosslinking with an NHS Ester (e.g., DSS)
This protocol outlines a general procedure for protein crosslinking using an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[2]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a concentrated stock solution.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.[4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[14]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]
-
Purification: Purify the conjugate to remove excess, unreacted reagent and byproducts using size-exclusion chromatography or dialysis.[4]
Protocol 3: Protein Crosslinking with Glutaraldehyde
This protocol provides a standard procedure for crosslinking proteins using glutaraldehyde.
Materials:
-
Purified protein sample
-
Glutaraldehyde solution (e.g., 25% v/v aqueous solution)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris-HCl)
Procedure:
-
Sample Preparation: Dilute the purified protein sample to a suitable concentration in the chosen buffer.[3]
-
Cross-Linking Reaction: Add glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%.[15] The mixture is typically incubated for 15 to 30 minutes at room temperature.[3]
-
Quenching: To stop the cross-linking reaction, add a quenching solution, such as glycine, to a final concentration of 0.2 M.[3] Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is neutralized.[3]
-
Analysis: The cross-linked protein mixture can be analyzed by methods such as SDS-PAGE to visualize the formation of higher molecular weight species.
Visualizing the Chemistry and Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Conclusion
The choice between this compound and other crosslinking agents is highly dependent on the specific goals of the research or drug development project. For applications where enhancing the solubility, stability, and pharmacokinetic profile of the final product is paramount, this compound and other PEGylated linkers offer significant advantages. The hydrophilic and flexible PEG chain can improve the overall properties of the bioconjugate.
In contrast, traditional crosslinkers like NHS esters are workhorses for creating stable, covalent linkages with high reactivity, particularly when the introduction of a PEG spacer is not required or desired. Glutaraldehyde, while effective for crosslinking, should be used with caution due to its potential for cytotoxicity and its less defined reaction mechanism, which can lead to a heterogeneous mixture of products.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make a more informed decision to select the optimal crosslinking strategy for their bioconjugation needs.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of m-PEG8-MS: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG8-MS (methoxy-polyethylene glycol-methanesulfonyl), a common PEGylation reagent. While polyethylene (B3416737) glycol (PEG) compounds are generally considered to have low toxicity, the presence of the reactive methanesulfonyl (mesylate) group in this compound necessitates careful handling and a specific disposal protocol to mitigate potential hazards.
The mesylate group is an excellent leaving group, making this compound a reactive compound. Some short-chain alkyl mesylates are known to be genotoxic and potentially carcinogenic. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to neutralize its reactivity before disposal.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated fume hood. |
Step-by-Step Disposal Protocol
The primary objective of the this compound disposal procedure is to safely quench the reactive mesylate group, rendering the compound non-hazardous for final disposal. This process involves a controlled reaction to hydrolyze the methanesulfonyl ester.
Experimental Protocol: Quenching of this compound
Objective: To neutralize the reactivity of the mesylate group through hydrolysis.
Materials:
-
Waste this compound (solid or in solution)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar (optional, but recommended for solutions)
Procedure:
-
Preparation: In a designated fume hood, place the container with the this compound waste. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure if possible, or the quenching procedure should be adapted for the specific solvent.
-
Quenching: Slowly and cautiously add a 1 M sodium hydroxide solution to the this compound waste. The addition should be done in small increments to control any potential exothermic reaction. If the waste is a solution, stir the mixture during the addition.
-
Reaction Time: Allow the mixture to react for at least 2 hours at room temperature. This will ensure the complete hydrolysis of the mesylate group.
-
Neutralization: After the quenching period, check the pH of the solution. Neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized, quenched solution can now be disposed of as non-hazardous aqueous waste, in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Treat as potentially hazardous due to the reactive mesylate group. |
| Pre-treatment | Quenching via hydrolysis with a base (e.g., NaOH) is mandatory. |
| Final pH | The quenched and neutralized waste should have a pH between 6 and 8. |
| Disposal Route | Dispose of as non-hazardous aqueous waste after quenching and neutralization, following institutional guidelines. |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific protocols for chemical waste management.
Personal protective equipment for handling m-PEG8-MS
Essential Safety and Handling Guide for m-PEG8-MS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (methoxy-polyethylene glycol-methanesulfonate). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against chemical splashes and projectiles. Standard safety glasses do not offer sufficient protection from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). | All disposable gloves are permeable to some extent; select gloves that are least permeable to the chemicals being used.[1][3] Double gloving is recommended. |
| Body Protection | A fully buttoned laboratory coat or a chemical-resistant apron/suit. | Provides a barrier against spills and contamination.[1][4] Long pants and closed-toe shoes are a minimum requirement in any laboratory setting.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2][5][6] |
Health Hazard Information
| Potential Hazard | Description | First Aid Measures |
| Skin Contact | May cause skin irritation.[2] | Wash off with soap and plenty of water.[7] |
| Eye Contact | May cause serious eye irritation.[2] | Flush eyes with water as a precaution.[7] |
| Inhalation | May cause respiratory tract irritation.[2][7] | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | May be harmful if swallowed.[7] | Rinse mouth with water. Do not induce vomiting. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Recommendation | Reason |
| Handling | Handle under an inert atmosphere (e.g., argon or nitrogen) when possible.[8] Use in a well-ventilated area and avoid the formation of dust and aerosols.[2] | The mesylate group is reactive and the compound can be sensitive to moisture. |
| Storage | Store in a tightly sealed container at -20°C, protected from light and moisture.[8][9][10] | Prevents degradation and maintains the chemical's stability. |
Operational and Disposal Plans
A systematic approach to the use and disposal of this compound is essential for operational efficiency and environmental safety.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Lab Supplies | Items such as gloves, pipette tips, and wipes should be collected in a designated hazardous waste container.[11] |
| Liquid Waste (Rinsate) | The initial solvent rinse of glassware should be collected as hazardous waste.[11] |
| Contaminated Sharps | Needles and scalpels must be placed in a designated cytotoxic sharps container.[11] |
Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Chemical Waste" and list the contents.
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11] Do not dispose of this chemical or contaminated materials in the regular trash or down the drain.[11]
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. peptide.com [peptide.com]
- 8. This compound, CAS 477775-57-8 | AxisPharm [axispharm.com]
- 9. medkoo.com [medkoo.com]
- 10. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
